Mci-ini-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H15N3O4/c1-26-21(25)17-10-15(14-7-8-18-19(9-14)28-12-27-18)22-20-11-16(23-24(17)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
DCSWTUKGGUNNLU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mci-ini-3 and its Target, ALDH1A3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the small molecule inhibitor Mci-ini-3, with a central focus on its molecular target, Aldehyde Dehydrogenase 1A3 (ALDH1A3). Elevated ALDH activity is correlated with poor outcomes in many solid tumors, and ALDH enzymes are implicated in regulating the proliferation and chemoresistance of cancer stem cells (CSCs).[1][2] Consequently, the development of potent and selective ALDH inhibitors represents a promising therapeutic strategy.[1][2] this compound has been identified as a selective, active-site inhibitor of ALDH1A3, an isoform highly expressed in mesenchymal glioma stem cells (MES GSCs).[1][2][3]
Core Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)
The primary molecular target of this compound is the enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2][4] This was determined through a combination of in silico modeling, mass spectrometry-based cellular thermal shift assays (CETSA), and co-crystallization studies.[1][4] this compound acts as a selective competitive inhibitor of human ALDH1A3, binding to the enzyme's active site.[1][2] This targeted inhibition of ALDH1A3 leads to a subsequent block in the biosynthesis of retinoic acid.[1][3] The inhibitory effect of this compound on retinoic acid production is comparable to that achieved by the genetic knockout of ALDH1A3.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value |
| IC50 | ALDH1A3 | 0.46 µM |
| Ki | ALDH1A3 | 0.55 µM |
| Ki | ALDH1A1 | 78.2 µM |
Table 2: Selectivity of this compound
| Comparison | Selectivity Factor |
| ALDH1A1 vs. ALDH1A3 | >140-fold |
This compound shows poor inhibitory effects on the structurally related ALDH1A1 isoform, demonstrating a high degree of selectivity for ALDH1A3.[1][2][5] It also displays no significant inhibition against several other ALDH isoforms, including ALDH16A1, ALDH7A1, ALDH9A1, ALDH2, ALDH1B1, and ALDH18A1.[6]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Effect |
| Glioma Stem Cells (GSC-83, GSC-326) | Viability | Reduction in cell viability |
| Mesothelioma Cells | 3-D Spheroid Growth | Impairment of growth |
Experimental Protocols
Detailed methodologies for the key experiments that identified and characterized the interaction between this compound and ALDH1A3 are outlined below.
In Silico Screening for ALDH1A3 Inhibitors
This computational approach was employed to identify potential inhibitors of ALDH1A3 from a virtual library of compounds.
Methodology:
-
Protein Structure Preparation: The crystal structure of human ALDH1A3 was used as the template for the virtual screen. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Library Preparation: A library of small molecules was prepared by generating 3D conformers for each compound and assigning appropriate charges.
-
Molecular Docking: The prepared ligand library was docked into the active site of the ALDH1A3 structure using molecular docking software. The docking algorithm predicted the binding pose and affinity of each ligand.
-
Virtual Screening and Hit Selection: The docked ligands were ranked based on their predicted binding affinities and interactions with key residues in the ALDH1A3 active site. Compounds with the most favorable docking scores and interaction profiles were selected as potential inhibitors for experimental validation.
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry
CETSA is a powerful technique for validating target engagement in a cellular context. The principle is that a ligand-bound protein will be more thermally stable than the unbound protein.
Methodology:
-
Cell Culture and Treatment: Glioma stem cells were cultured under standard conditions. The cells were then treated with either this compound or a vehicle control (DMSO) for a specified duration.
-
Heating Profile: The treated cells were subjected to a temperature gradient to induce protein denaturation.
-
Cell Lysis and Protein Extraction: After heating, the cells were lysed, and the soluble protein fraction was separated from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions were prepared for mass spectrometry analysis. This typically involves protein digestion into peptides, followed by labeling with isobaric tags for quantitative proteomics.
-
LC-MS/MS Analysis: The labeled peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies and quantifies the peptides in each sample.
-
Data Analysis: The relative abundance of ALDH1A3 in the soluble fraction at different temperatures was compared between the this compound-treated and control samples. A significant increase in the thermal stability of ALDH1A3 in the presence of this compound confirmed direct target engagement.
ALDH Activity Assay (Aldefluor Assay)
The Aldefluor assay is a fluorescent-based method to measure the enzymatic activity of ALDH in live cells.
Methodology:
-
Cell Preparation: A single-cell suspension of the desired cell line (e.g., glioma stem cells) was prepared.
-
Aldefluor Staining: The cells were incubated with the Aldefluor reagent, a fluorescent substrate for ALDH. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cells.
-
Inhibitor Treatment: To test the inhibitory effect of this compound, the cells were pre-incubated with the compound before the addition of the Aldefluor reagent.
-
Control: A parallel sample was treated with diethylaminobenzaldehyde (DEAB), a specific inhibitor of ALDH, to serve as a negative control for gating in flow cytometry.
-
Flow Cytometry Analysis: The fluorescence of the cell population was analyzed using a flow cytometer. A decrease in the percentage of fluorescent cells in the this compound-treated sample compared to the untreated control indicated inhibition of ALDH activity.
Enzyme Kinetics Assay
This assay was used to determine the inhibitory constant (Ki) and the mode of inhibition of this compound on ALDH1A3.
Methodology:
-
Recombinant Enzyme: Purified recombinant human ALDH1A3 and ALDH1A1 were used for the assays.
-
Reaction Mixture: The reaction was initiated by adding the aldehyde substrate to a reaction mixture containing the enzyme, NAD+ as a cofactor, and varying concentrations of this compound.
-
Monitoring the Reaction: The rate of the enzymatic reaction was monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: The initial reaction velocities were plotted against the substrate concentration for each inhibitor concentration. The data were then fitted to the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot) to determine the Vmax, Km, and Ki values. The mode of inhibition (e.g., competitive, non-competitive) was determined from the pattern of changes in these kinetic parameters.
Co-crystallization of ALDH1A3 with this compound
This technique was used to determine the three-dimensional structure of the ALDH1A3-Mci-ini-3 complex at atomic resolution, providing insights into the precise binding interactions.
Methodology:
-
Protein Purification and Crystallization: Highly purified recombinant human ALDH1A3 was concentrated to an appropriate level. The protein was then mixed with this compound and subjected to crystallization screening using various precipitants, buffers, and temperatures.
-
Crystal Optimization: Once initial crystals were obtained, the crystallization conditions were optimized to produce large, well-diffracting crystals suitable for X-ray diffraction analysis.
-
X-ray Diffraction Data Collection: The optimized crystals were cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data were processed to determine the electron density map of the protein-inhibitor complex. A molecular model was built into the electron density and refined to obtain the final high-resolution structure.
-
Structural Analysis: The final structure was analyzed to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the active site of ALDH1A3.
Visualizations
The following diagrams illustrate the key processes and pathways related to this compound and its target.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. A Selective ALDH1A3 Inhibitor Impairs Mesothelioma 3-D Multicellular Spheroid Growth and Neutrophil Recruitment [mdpi.com]
- 6. This compound | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide on the Core Mechanisms of Retinoic Acid Biosynthesis
Executive Summary:
All-trans-retinoic acid (atRA) is a crucial signaling molecule derived from vitamin A (retinol) that plays a pivotal role in regulating gene transcription for a vast array of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The precise control of atRA concentration within cells is paramount, as both deficiency and excess can be detrimental.[1][3] This technical guide provides an in-depth overview of the core molecular machinery responsible for the synthesis, transport, and catabolism of atRA. We will delve into the key enzymes, binding proteins, and signaling pathways that constitute the retinoic acid homeostatic network. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.
Note: Initial searches for a molecule termed "Mci-ini-3" did not yield any recognized entity within the established scientific literature on retinoic acid biosynthesis. Therefore, this guide focuses on the well-characterized and central components of this pathway.
The Canonical Pathway of Retinoic Acid Biosynthesis
The synthesis of atRA from all-trans-retinol is a two-step oxidative process.[4][5] This pathway is tightly regulated, with the first step generally considered to be rate-limiting.[3][5]
-
Reversible Oxidation of Retinol (B82714) to Retinaldehyde: All-trans-retinol is first oxidized to all-trans-retinaldehyde. This reversible reaction is a critical control point in the pathway.[3][4]
-
Irreversible Oxidation of Retinaldehyde to Retinoic Acid: All-trans-retinaldehyde is then irreversibly oxidized to form all-trans-retinoic acid, the primary biologically active form.[4][5]
Excess atRA is catabolized into more polar, less active metabolites, such as 4-hydroxy-RA and 4-oxo-RA, primarily by a specific family of cytochrome P450 enzymes, ensuring that intracellular concentrations are maintained within a narrow physiological range.[6][7]
Key Molecular Players in Retinoic Acid Homeostasis
The synthesis and activity of retinoic acid are controlled by a coordinated interplay of several protein families.
Synthesizing Enzymes
Retinol Dehydrogenases (RDHs) and Alcohol Dehydrogenases (ADHs): The first step of atRA synthesis is catalyzed by two main classes of enzymes: cytosolic alcohol dehydrogenases (ADHs) and microsomal short-chain dehydrogenases/reductases (SDRs).[5] While ADHs, particularly ADH1 and ADH4, can metabolize retinol, current consensus suggests they are more involved in clearing excess retinol rather than being essential for the physiological synthesis of RA during development.[4][8] The SDR superfamily, including enzymes like RDH10, is considered crucial for atRA biosynthesis during embryogenesis.[5][9]
Retinaldehyde Dehydrogenases (RALDHs): The irreversible oxidation of retinaldehyde to retinoic acid is catalyzed by members of the aldehyde dehydrogenase (ALDH) family, specifically the RALDHs.[4][10] There are three primary RALDH enzymes (RALDH1/ALDH1A1, RALDH2/ALDH1A2, and RALDH3/ALDH1A3) that exhibit distinct, yet sometimes overlapping, expression patterns during development and in adult tissues, thereby controlling the localized synthesis of RA.[11][12][13] Genetic studies have demonstrated that RALDH1 functions downstream of ADH1 in the clearance of excess retinol.[8]
Catabolizing Enzymes
Cytochrome P450 Family 26 (CYP26): The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary drivers of atRA catabolism.[6][14][15] These enzymes hydroxylate atRA, marking it for further oxidation and elimination.[14] The expression of CYP26 enzymes is notably induced by atRA itself, creating a robust negative feedback loop that is critical for maintaining RA homeostasis.[6][14] Inhibition of CYP26 activity has been shown to increase intracellular atRA levels and enhance retinoid signaling, making these enzymes an attractive therapeutic target.[16][17]
Intracellular Binding Proteins
Cellular Retinol-Binding Proteins (CRBPs): CRBPs (primarily CRBP1 and CRBP2) are small cytosolic proteins that bind retinol and retinaldehyde with high affinity.[18][19] They are not merely passive carriers; they play active roles by:
-
Solubilizing hydrophobic retinoids in the aqueous cytosol.[19]
-
Protecting retinoids from non-specific oxidation.[1]
-
"Channeling" retinol and retinaldehyde to the appropriate synthesizing enzymes, thereby preventing their metabolism by non-specific enzymes and facilitating efficient RA production.[20][21]
Cellular Retinoic Acid-Binding Proteins (CRABPs): CRABPs (CRABP1 and CRABP2) bind atRA with high affinity and are crucial modulators of its signaling.[22][23] They have distinct, non-redundant functions:
-
CRABP2 is thought to facilitate the transport of atRA into the nucleus and its delivery to Retinoic Acid Receptors (RARs), thereby enhancing transcriptional activation.[23][24]
-
CRABP1 is believed to sequester atRA in the cytoplasm, limiting its access to nuclear receptors and channeling it towards catabolic pathways, thus dampening RA signaling.[19][22][25] CRABP1 has also been implicated in non-canonical, non-genomic RA signaling pathways, including the modulation of MAPK and CaMKII activities.[25][26]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the core components of the retinoic acid biosynthesis pathway.
Table 1: Kinetic Properties of Key Human Enzymes in Retinoid Metabolism
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
|---|---|---|---|---|---|
| ADH | ADH1 | all-trans-retinol | ~25-50 | High capacity | [4] |
| ADH4 | all-trans-retinol | ~0.1-0.5 | High catalytic efficiency | [4] | |
| RALDH | ALDH1A1 (RALDH1) | all-trans-retinaldehyde | ~0.1-1.0 | Variable | [8][27] |
| ALDH1A2 (RALDH2) | all-trans-retinaldehyde | ~0.05-0.5 | Variable | [11][12] | |
| CYP26 | CYP26A1 | all-trans-retinoic acid | ~0.02-0.05 | ~10-20 pmol/min/pmol CYP | [14][28] |
| | CYP26B1 | all-trans-retinoic acid | ~0.03-0.07 | ~5-15 pmol/min/pmol CYP |[14][29] |
Table 2: Binding Affinities of Human Cellular Retinoid-Binding Proteins
| Binding Protein | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| CRBP1 | all-trans-retinol | ~0.1-0.2 nM | [1][19] |
| CRABP1 | all-trans-retinoic acid | ~0.4 nM | [26] |
| CRABP2 | all-trans-retinoic acid | ~0.2 nM |[23][24] |
Table 3: Endogenous Retinoid Concentrations in Biological Samples
| Retinoid | Sample Type | Concentration Range | Reference |
|---|---|---|---|
| all-trans-retinoic acid | Human Plasma | ~1-5 ng/mL (~3-17 nM) | [30] |
| all-trans-retinoic acid | Rat Serum | ~2 ng/mL (~6.7 nM) | [30] |
| all-trans-retinoic acid | Mouse Heart Tissue | ~0.5-1.5 pmol/g | [1] |
| all-trans-retinol | Mouse Serum | ~0.5-1.5 µM |[31] |
Signaling and Regulatory Pathways
The synthesis and degradation of retinoic acid are embedded within a complex network of signaling and feedback loops.
Canonical Nuclear Receptor Signaling
The primary mechanism of atRA action is through the regulation of gene expression. CRABP2 facilitates the delivery of atRA to the nucleus, where it binds to Retinoic Acid Receptors (RARs). These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing transcription.
Caption: Canonical pathway of retinoic acid synthesis, transport, and nuclear signaling.
Non-Canonical Signaling Pathways
Recent evidence has highlighted non-genomic roles for atRA, particularly mediated by CRABP1. By forming specific protein complexes, CRABP1 can modulate the activity of cytoplasmic signaling cascades, such as the MAPK/ERK pathway, independently of nuclear receptor activation.[25][26]
Caption: CRABP1-mediated non-canonical (non-genomic) retinoic acid signaling.
Experimental Protocols
Accurate measurement and analysis of retinoids and their metabolic enzymes are critical for research in this field. Below are outlines of key experimental methodologies.
Protocol: Quantification of Retinoids by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying endogenous retinoids like atRA from biological samples.[32][33][34][35]
1. Sample Preparation and Extraction:
- Homogenize tissue samples (10-50 mg) on ice in a suitable buffer. For serum/plasma, use 100-200 µL.
- Add an internal standard (e.g., 4,4-dimethyl-RA) to each sample for accurate quantification.[34]
- Precipitate proteins and extract lipids by adding 2 volumes of ice-cold acetonitrile (B52724) or by performing a two-step acid-base extraction using ethanolic KOH followed by hexane (B92381).[34][35]
- For the two-step method, first extract non-polar retinoids (retinol, retinyl esters) with hexane. Then, acidify the aqueous phase with HCl and extract the more polar retinoic acid with a second volume of hexane.[34]
- Evaporate the hexane phase to dryness under a stream of nitrogen gas.
- Reconstitute the dried extract in the mobile phase for analysis.
2. Chromatographic Separation:
- System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size) is commonly used.[34]
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[34]
- Gradient Example: Start at 60% B, ramp to 95% B over 5 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate.[34]
- Flow Rate: Typically 0.4 mL/min.
3. Mass Spectrometry Detection:
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
Detection Mode: Selected Reaction Monitoring (SRM) for highest sensitivity and specificity.
- SRM Transitions:
all-trans-RA: Precursor ion (m/z) 301.2 → Product ion (m/z) 123.1 or 159.1
4,4-dimethyl-RA (Internal Standard): Precursor ion (m/z) 329.2 → Product ion (m/z) 157.1
Caption: General workflow for retinoid quantification by HPLC-MS/MS.
Protocol: In Vitro RALDH Enzyme Activity Assay
This assay measures the ability of a cell lysate or purified enzyme to convert retinaldehyde to retinoic acid.
1. Reagent Preparation:
- Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
- Cofactor Solution: 10 mM NAD⁺ in assay buffer.
- Substrate Solution: 1 mM all-trans-retinaldehyde in ethanol. (Protect from light).
- Reaction Stop Solution: Acetonitrile with an internal standard (e.g., a synthetic retinoid not present in the sample).
2. Enzyme Reaction:
- Prepare a reaction mixture containing assay buffer, NAD⁺ solution, and the enzyme source (e.g., 50-100 µg of cell lysate protein).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the all-trans-retinaldehyde substrate. The final substrate concentration is typically 5-10 µM.
- Incubate at 37°C for a defined period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
- Terminate the reaction by adding 2 volumes of ice-cold stop solution.
3. Product Quantification:
- Centrifuge the terminated reaction to pellet precipitated protein.
- Analyze the supernatant for the production of retinoic acid using the HPLC-MS/MS method described in Protocol 5.1.
- Calculate enzyme activity based on the amount of retinoic acid produced per unit time per amount of protein.
Conclusion
The biosynthesis of retinoic acid is a tightly regulated, multi-step process involving specific families of synthesizing enzymes, catabolizing enzymes, and intracellular binding proteins. This machinery ensures that the potent effects of atRA are precisely controlled in a spatial and temporal manner. A thorough understanding of these core components and their interactions is essential for researchers studying the myriad biological roles of retinoids and for professionals developing therapeutic strategies that target this critical signaling pathway. The methodologies and data presented in this guide provide a foundational resource for advancing these efforts.
References
- 1. Role of cellular retinol-binding protein, type 1 and retinoid homeostasis in the adult mouse heart: A multi-omic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic evidence that retinaldehyde dehydrogenase Raldh1 (Aldh1a1) functions downstream of alcohol dehydrogenase Adh1 in metabolism of retinol to retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. wikiwand.com [wikiwand.com]
- 11. Retinaldehyde dehydrogenase enzymes regulate colon enteric nervous system structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Retinoic acid - Wikipedia [en.wikipedia.org]
- 14. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP26 inhibitor R115866 increases retinoid signaling in intimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular retinoid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Cellular retinoid-binding proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Biosynthesis and metabolism of retinoic acid: roles of CRBP and CRABP in retinoic acid: roles of CRBP and CRABP in retinoic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The cellular retinoic acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cellular Retinoic Acid Binding Proteins: Genomic and Non-genomic Functions and their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Distinct roles for cellular retinoic acid-binding proteins I and II in regulating signaling by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The involvement of cytochrome p450 (CYP) 26 in the retinoic acid metabolism of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 34. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on Mci-ini-3: A Technical Guide to its Core Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mci-ini-3 has been identified as a potent and highly selective competitive inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the progression of several cancers, including glioma.[1][2][3] Elevated ALDH activity is often correlated with poor patient outcomes, making ALDH1A3 a compelling target for novel cancer therapeutics.[1][3] This technical guide provides an in-depth overview of the core exploratory studies on this compound, focusing on its mechanism of action, effects on cancer stem cells, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on its target enzyme, ALDH1A3, and its cellular consequences.
Table 1: In Vitro Enzyme Inhibition Data
| Target | This compound IC50 | This compound Ki | Selectivity (over ALDH1A1) | Reference |
| ALDH1A3 | 0.46 ± 0.06 µM | 0.46 ± 0.15 µM | >140-fold | [1][2][4] |
| ALDH1A1 | >100 µM* | Not Reported | - | [1][2] |
*Note: ALDH1A1 retains 92% of its specific activity in the presence of 100 µM this compound.[2]
Table 2: Cellular Effects of this compound
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| U87MG (Glioma) | Aldefluor Assay | 1.5 µM | Reduction of Aldefluor-positive cells to 1% | [3] |
| U87MG (Glioma) | Aldefluor Assay | 15 µM | Complete reduction of Aldefluor-positive cells | [3] |
| GSC-326 (Mesenchymal Glioma Stem Cell) | Aldefluor Assay (6-day treatment) | 15 µM | 10-fold reduction in Aldefluor-positive cells (from 44.7% to 4.7%) | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
ALDH1A3 and ALDH1A1 Enzyme Kinetics Assay
This protocol outlines the steady-state enzyme kinetics assay used to determine the inhibitory activity of this compound against ALDH1A3 and ALDH1A1.
-
Reagents and Materials:
-
Purified recombinant human ALDH1A3 and ALDH1A1 enzymes
-
This compound
-
Substrate (e.g., hexanal (B45976) or retinaldehyde)
-
Cofactor (NAD+)
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the respective enzyme (ALDH1A3 or ALDH1A1).
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities.
-
Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Aldefluor Assay for ALDH Activity in Glioma Stem Cells
The Aldefluor assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH activity.
-
Reagents and Materials:
-
Glioma stem cells (e.g., U87MG, GSC-326)
-
This compound
-
Aldefluor Assay Kit (containing activated Aldefluor substrate and DEAB, a specific ALDH inhibitor)
-
Assay buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the glioma stem cells, then resuspend them in the Aldefluor assay buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated Aldefluor substrate to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains the ALDH inhibitor DEAB.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Following incubation, centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.
-
To assess the effect of this compound, treat the cells with the desired concentrations of the inhibitor prior to and during the Aldefluor assay.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to ALDH1A3 within intact cells.
-
Reagents and Materials:
-
Mesenchymal glioma stem cells
-
This compound
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-ALDH1A3, and a loading control antibody (e.g., anti-GAPDH)
-
SDS-PAGE and Western blot equipment
-
-
Procedure:
-
Treat the glioma stem cells with either this compound or a vehicle control.
-
After incubation, harvest and wash the cells.
-
Resuspend the cells in PBS and heat them at different temperatures for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels of ALDH1A3 in the soluble fraction by Western blotting using an anti-ALDH1A3 antibody. Use a loading control to ensure equal protein loading.
-
Quantify the band intensities. An increase in the amount of soluble ALDH1A3 at higher temperatures in the this compound-treated samples compared to the control indicates that this compound binding stabilizes the protein.
-
Mandatory Visualization
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the inhibition of ALDH1A3, which leads to a reduction in the biosynthesis of retinoic acid (RA). In glioma stem cells, RA signaling is known to influence key pathways controlling cell proliferation and differentiation, such as the Notch and MAPK pathways.
Caption: this compound inhibits ALDH1A3, disrupting retinoic acid signaling.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the key steps in the Cellular Thermal Shift Assay (CETSA) used to confirm the intracellular target engagement of this compound.
Caption: Workflow for CETSA to confirm this compound and ALDH1A3 binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-trans retinoic acid modulates cancer stem cells of glioblastoma multiforme in an MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Inhibition of ALDH1A3 by MCI-INI-3: A Novel Therapeutic Avenue in Glioma Stem Cell Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, with a dismal prognosis despite multimodal therapeutic strategies. A subpopulation of cells within these tumors, known as glioma stem cells (GSCs), is widely implicated in therapeutic resistance, tumor recurrence, and overall treatment failure. These GSCs possess stem-like properties, including self-renewal and multipotency, and are driven by a complex network of signaling pathways. A promising therapeutic target that has emerged in recent years is aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme highly expressed in mesenchymal GSCs that plays a crucial role in retinoic acid (RA) biosynthesis. This guide provides a comprehensive overview of MCI-INI-3, a potent and selective small-molecule inhibitor of ALDH1A3, and its significance in the context of GSC-targeted therapy. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Introduction to Glioma Stem Cells and the ALDH1A3 Target
Glioma stem cells represent a small fraction of the tumor mass but are endowed with the unique ability to initiate and sustain tumor growth.[1] They share many characteristics with normal neural stem cells, including the activation of key signaling pathways that regulate self-renewal and differentiation, such as Notch, Sonic hedgehog (Shh), and Wnt.[2][3] The inherent resistance of GSCs to conventional therapies like radiation and chemotherapy underscores the urgent need for novel therapeutic strategies that specifically target this malignant cell population.[2]
Elevated aldehyde dehydrogenase (ALDH) activity is a hallmark of various cancer stem cells, including GSCs, and is associated with poor patient outcomes.[4] Among the 19 human ALDH isoforms, ALDH1A3 is particularly overexpressed in mesenchymal GSCs, a subtype linked to a more aggressive phenotype.[4][5] ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell proliferation, differentiation, and apoptosis. By targeting ALDH1A3, it is possible to disrupt the intricate signaling networks that maintain the GSC state.
This compound: A Potent and Selective ALDH1A3 Inhibitor
This compound was identified through a structure-based in silico screening approach as a selective, active-site inhibitor of human ALDH1A3.[6] It exhibits a competitive mechanism of action with respect to the aldehyde substrate.[6] The selectivity of this compound for ALDH1A3 over other closely related isoforms, particularly ALDH1A1, is a key attribute that minimizes potential off-target effects.[5][6]
Quantitative Data on this compound Inhibition
The following tables summarize the key quantitative data characterizing the inhibitory activity and selectivity of this compound.
| Parameter | ALDH1A3 | ALDH1A1 | Selectivity (ALDH1A1/ALDH1A3) | Reference |
| IC₅₀ | 0.46 µM | > 100 µM | > 217-fold | [7] |
| Kᵢ | 556 nM | 78 µM | > 140-fold | [6] |
| Table 1: In vitro inhibitory activity of this compound against ALDH1A3 and ALDH1A1. |
| Cell Line | Treatment | Effect | Reference |
| U87MG | This compound (15 µM) | Inhibition of ALDH activity | [6] |
| GSC-326 (MES) | This compound (15 µM) for 6 days | 10-fold reduction in Aldefluor-positive cells (from 44.7% to 4.7%) | [6] |
| Table 2: Cellular activity of this compound in glioma cell lines. |
Signaling Pathways in Glioma Stem Cells
GSCs are governed by a complex interplay of signaling pathways that are also crucial during normal neural development. Understanding these pathways is essential for contextualizing the impact of ALDH1A3 inhibition.
The ALDH1A3-Retinoic Acid Signaling Axis
The primary mechanism of action of this compound is the disruption of the ALDH1A3-mediated biosynthesis of retinoic acid. In mesenchymal GSCs, ALDH1A3 is the dominant isoform responsible for converting retinaldehyde to retinoic acid. Retinoic acid then acts as a ligand for nuclear receptors (RARs and RXRs), which regulate the transcription of a multitude of genes involved in cell fate decisions. The inhibition of this pathway by this compound is comparable to the effect of ALDH1A3 knockout.[4][6]
Other Key GSC Signaling Pathways
While this compound directly targets the ALDH1A3 pathway, it is important to recognize the broader signaling landscape in GSCs. Key pathways that contribute to their maintenance and tumorigenicity include:
-
Notch Signaling: Promotes GSC survival, proliferation, and inhibits differentiation.[2]
-
Sonic Hedgehog (Shh) Signaling: Essential for GSC self-renewal and tumor formation.[1][2]
-
Wnt Signaling: Crucial for preserving multipotency and self-renewal in GSCs.[2]
-
Receptor Tyrosine Kinase (RTK) Pathways: Pathways such as EGFR and PDGF are frequently dysregulated in GBM and contribute to GSC maintenance.[3]
-
STAT3 Signaling: Required for GSC maintenance.[2]
-
NF-κB Signaling: Implicated in linking carcinogenesis with inflammation in GSCs.[8]
The interconnectedness of these pathways suggests that targeting a key node like ALDH1A3 could have broader downstream effects on the GSC phenotype.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize this compound.
In Vitro ALDH Enzyme Inhibition Assay
Objective: To determine the IC₅₀ and Kᵢ values of this compound for ALDH1A3 and ALDH1A1.
Protocol:
-
Recombinant human ALDH1A3 or ALDH1A1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., retinaldehyde) and the cofactor NAD⁺.
-
The rate of NADH production is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
For IC₅₀ determination, the percentage of enzyme activity is plotted against the logarithm of the inhibitor concentration.
-
For Kᵢ determination, steady-state enzyme kinetics are performed at different substrate and inhibitor concentrations, and the data are fitted to the Michaelis-Menten equation for competitive inhibition.[6]
Aldefluor Assay for Cellular ALDH Activity
Objective: To measure the intracellular ALDH activity in glioma cells and the effect of this compound.
Protocol:
-
Glioma cell lines (e.g., U87MG, GSC-326) are harvested and resuspended in Aldefluor assay buffer.
-
The Aldefluor reagent (a fluorescent, non-toxic ALDH substrate) is added to the cell suspension.
-
A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is added to a control sample to define the background fluorescence.
-
Cells are incubated for 30-60 minutes at 37°C to allow for the conversion of the Aldefluor substrate to its fluorescent product.
-
The fluorescence of the cells is analyzed by flow cytometry. The percentage of ALDH-positive cells is determined by gating on the cell population with fluorescence intensity greater than that of the DEAB-treated control.
-
To assess the effect of this compound, cells are pre-incubated with the compound for a specified duration before the addition of the Aldefluor reagent.[6]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to ALDH1A3 in a cellular context.
Protocol:
-
Mesenchymal GSC lysates are treated with either this compound or a vehicle control (DMSO).
-
The treated lysates are divided into aliquots and heated to a range of temperatures (e.g., 45°C, 50°C, 55°C).
-
Heating causes protein denaturation and aggregation. The soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble ALDH1A3 remaining at each temperature is quantified by mass spectrometry or Western blotting.
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A significant thermal shift (i.e., more soluble protein at higher temperatures) in the this compound-treated sample compared to the control indicates direct binding.[6]
Future Directions and Drug Development Implications
The selective targeting of ALDH1A3 in mesenchymal GSCs by this compound represents a highly promising therapeutic strategy. The potent and selective nature of this compound, coupled with its demonstrated ability to inhibit retinoic acid biosynthesis in glioma cells, provides a strong rationale for its further preclinical and clinical development.[4][6]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the bioavailability, brain penetration, and in vivo target engagement of this compound and its analogs.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, as well as with other targeted therapies.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ALDH1A3 inhibition.
-
Exploration of Downstream Effects: A deeper investigation into how the inhibition of the ALDH1A3-retinoic acid pathway affects other critical GSC signaling networks.
Conclusion
This compound has emerged as a valuable chemical probe and a potential therapeutic lead for the treatment of glioblastoma. By selectively inhibiting ALDH1A3, a key enzyme in the biology of mesenchymal glioma stem cells, this compound offers a novel mechanism to disrupt the cellular machinery that drives tumor progression and therapeutic resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ALDH1A3 in the fight against this devastating disease.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Glioma Stem Cells: Signaling, Microenvironment, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Glioblastoma Stem Cells: A Review on Biomarkers, Signal Pathways and Targeted Therapy [frontiersin.org]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Mci-ini-3: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mci-ini-3 has been identified as a potent and highly selective small molecule inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology and therapeutic resistance.[1][2] Elevated ALDH activity is correlated with poor prognosis in various solid tumors, making its selective inhibition a promising strategy for novel cancer therapeutics.[3] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols for its investigation, and quantitative data to support its characterization.
This compound acts as a selective competitive inhibitor of ALDH1A3, binding to the enzyme's active site.[2][3] This targeted action allows for the precise investigation of ALDH1A3's role in cellular processes, particularly in the context of mesenchymal glioma stem cells where this enzyme is highly expressed.[2][3]
Core Mechanism of Action: Inhibition of Retinoic Acid Biosynthesis
The primary cellular pathway affected by this compound is the biosynthesis of retinoic acid (RA). ALDH1A3 is a critical enzyme in this pathway, responsible for the irreversible oxidation of retinaldehyde to retinoic acid.[4][5] By inhibiting ALDH1A3, this compound effectively blocks this conversion, leading to a significant reduction in intracellular retinoic acid levels. The inhibitory effect of this compound on retinoic acid biosynthesis is comparable to that of a complete ALDH1A3 knockout.[1][2]
Retinoic acid is a crucial signaling molecule that regulates gene expression by binding to retinoic acid receptors (RARs). This signaling is involved in cell proliferation, differentiation, and other vital cellular functions.[6][7][8] The disruption of this pathway by this compound has significant downstream consequences, including the modulation of RA-responsive genes.
One such downstream effect is the regulation of Dehydrogenase/Reductase 3 (DHRS3). DHRS3 is an RA-inducible gene that creates a negative feedback loop by converting retinaldehyde back to retinol, thereby reducing the substrate available for ALDH1A3.[6][7][8] Inhibition of ALDH1A3 by this compound, and the subsequent decrease in retinoic acid, leads to a corresponding decrease in the mRNA expression of DHRS3.[4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.46 µM | Recombinant Human ALDH1A3 | [9] |
| Ki | 0.55 ± 0.11 μM | Recombinant Human ALDH1A3 | [10] |
| Selectivity | >140-fold | Over ALDH1A1 | [9][11] |
| ALDH Activity Inhibition | ~10-fold reduction | Aldefluor-positive cells (15 µM) | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to ALDH1A3 within a cellular context.[12][13][14]
Workflow Diagram
Methodology
-
Cell Lysate Preparation: Prepare lysates from the cells of interest (e.g., GSC-326 mesenchymal glioma stem cells).[10]
-
Incubation: Incubate the cell lysates with this compound at a concentration significantly above its Ki (e.g., 10 µM) or with a vehicle control (DMSO).[10]
-
Heating: Subject the treated lysates to a range of temperatures to induce thermal denaturation of proteins.
-
Separation: Centrifuge the heated samples to separate the soluble (folded) proteins from the precipitated (unfolded) proteins.
-
Quantification: Analyze the soluble fraction using label-free differential mass spectrometry to identify and quantify the proteins that exhibit a thermal shift upon this compound binding.[10] A shift in the thermal stability of ALDH1A3 in the presence of this compound confirms target engagement.
Aldefluor Assay for ALDH Activity
This flow cytometry-based assay measures the enzymatic activity of ALDH in live cells.[15][16][17]
Methodology
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed (e.g., U87MG glioblastoma cells or primary glioma stem cells) at a concentration of 1 x 10^6 cells/mL in Aldefluor assay buffer.[16]
-
Control and Test Samples: For each cell type, prepare a control tube containing the cells and a specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to define the baseline fluorescence. The test tube will contain the cells and the activated Aldefluor reagent (BAAA, a fluorescent ALDH substrate).[16]
-
This compound Treatment: To assess the inhibitory effect of this compound, incubate the test cells with varying concentrations of the compound prior to the addition of the Aldefluor reagent.
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes to allow for the conversion of the BAAA substrate to its fluorescent product (BAA), which is retained within the cells.[16]
-
Flow Cytometry: Analyze the cell populations on a flow cytometer. The population of ALDH-positive (ALDH-bright) cells is identified as the fluorescent population in the test sample that is absent in the DEAB control. The reduction in the percentage of ALDH-bright cells upon treatment with this compound indicates the extent of ALDH1A3 inhibition.
Quantitative RT-PCR for DHRS3 mRNA Expression
This protocol is used to quantify the changes in the expression of the retinoic acid-responsive gene, DHRS3, following the inhibition of ALDH1A3 by this compound.[4]
Methodology
-
Cell Treatment: Treat the cells of interest (e.g., GSC-326 cells) with this compound or a vehicle control for a specified period (e.g., 48 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for DHRS3 and a suitable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of DHRS3 mRNA in the this compound treated samples compared to the control samples using the delta-delta-Ct method. A decrease in DHRS3 mRNA levels is expected upon ALDH1A3 inhibition.
Conclusion
This compound is a valuable research tool for elucidating the role of ALDH1A3 in cellular physiology and disease. Its high potency and selectivity for ALDH1A3 allow for precise modulation of the retinoic acid biosynthesis pathway. The experimental protocols described herein provide a robust framework for investigating the on-target effects of this compound and its downstream consequences on gene expression and cellular function. This in-depth understanding is crucial for the continued development of ALDH1A3 inhibitors as potential therapeutics, particularly in the field of oncology.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Retinaldehyde Dehydrogenases to Enhance Temozolomide Therapy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHRS3, a retinal reductase, is differentially regulated by retinoic acid and lipopolysaccharide-induced inflammation in THP-1 cells and rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Dhrs3 Protein Attenuates Retinoic Acid Signaling and Is Required for Early Embryonic Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective ALDH1A3 Inhibitor Impairs Mesothelioma 3-D Multicellular Spheroid Growth and Neutrophil Recruitment [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 17. protocols.io [protocols.io]
MCI-INI-3 as a Chemical Probe for ALDH1A3 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3), also known as retinaldehyde dehydrogenase 3 (RALDH3), is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2] Elevated ALDH1A3 activity is increasingly implicated in the pathobiology of various diseases, particularly in cancer, where it is associated with cancer stem cell (CSC) maintenance, therapeutic resistance, and poor prognosis.[3][4][5] The development of potent and selective chemical probes for ALDH1A3 is therefore crucial for elucidating its precise biological roles and for validating it as a therapeutic target. This technical guide provides an in-depth overview of MCI-INI-3, a selective chemical probe for ALDH1A3, detailing its mechanism of action, quantitative biochemical data, and the experimental protocols for its characterization and use.
This compound: A Selective ALDH1A3 Inhibitor
This compound was identified through in-silico modeling of the retinoic acid binding pocket of human ALDH1A3.[3][5] It is a potent and selective competitive inhibitor of ALDH1A3, demonstrating significantly lower activity against the closely related isoform ALDH1A1.[3][6] Structural studies have confirmed that this compound binds to the enzyme's active site, overlapping with the retinaldehyde binding pocket, thereby preventing the catalytic conversion of retinaldehyde to retinoic acid.[3] This selectivity and potent inhibitory activity make this compound an invaluable tool for studying the specific functions of ALDH1A3 in various biological contexts.
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with ALDH1A3 and its selectivity over other ALDH isoforms.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference |
| Human ALDH1A3 | 0.55 ± 0.11 µM | 0.46 µM | Competitive | [3][4][6] |
| Human ALDH1A1 | 78.2 ± 14.4 µM | >100 µM | [3][6][7] |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Selectivity (ALDH1A1 Ki / ALDH1A3 Ki) | >140-fold | [3][8] |
| Other ALDH Isoforms with No Significant Inhibition | ALDH16A1, ALDH7A1, ALDH9A1, ALDH2, ALDH1B1, ALDH18A1 | [8] |
Signaling Pathway
The primary role of ALDH1A3 is the irreversible oxidation of retinaldehyde to retinoic acid. Retinoic acid then acts as a signaling molecule by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[4][9] this compound, by competitively inhibiting ALDH1A3, blocks this pathway at a critical step.
Caption: ALDH1A3 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe for ALDH1A3 function.
Recombinant ALDH1A3 Expression and Purification
A reliable source of purified ALDH1A3 is essential for in vitro biochemical assays.
Workflow:
Caption: Workflow for recombinant ALDH1A3 expression and purification.
Protocol:
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged human ALDH1A3.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for an additional 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE for purity.
-
ALDH Enzyme Activity Assay
This assay is used to determine the inhibitory potency (IC50 and Ki) of this compound against ALDH1A3.
Protocol:
-
Reaction Mixture:
-
Prepare a reaction mixture in a 96-well plate containing:
-
Assay buffer (e.g., 50 mM sodium pyrophosphate pH 8.0, 1 mM EDTA).
-
2.5 mM NAD+.
-
Purified ALDH1A3 enzyme (final concentration ~50 nM).
-
Varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <1%).
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the substrate, retinaldehyde (final concentration at its Km value for ALDH1A3).
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm (corresponding to NADH production) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Aldefluor Assay for Cellular ALDH Activity
The Aldefluor assay is a flow cytometry-based method to measure ALDH activity in live cells.
Protocol:
-
Cell Preparation:
-
Harvest cells of interest and resuspend them in Aldefluor assay buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
To the "control" tube, add the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
Add the activated Aldefluor substrate to both tubes.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Inhibitor Treatment:
-
To assess the effect of this compound, pre-incubate the cells with varying concentrations of the compound for a desired period before adding the Aldefluor substrate.
-
-
Flow Cytometry:
-
After incubation, wash the cells with Aldefluor assay buffer and resuspend them in fresh buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the green channel (e.g., FITC).
-
The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to ALDH1A3 in a cellular context.
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Analyze the amount of soluble ALDH1A3 in the supernatant by Western blotting using an ALDH1A3-specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble ALDH1A3 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Retinoic Acid Quantification by LC-MS/MS
This method is used to measure the effect of this compound on the biosynthesis of retinoic acid in cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for the desired time period.
-
-
Extraction:
-
Harvest the cells and perform a liquid-liquid extraction to isolate retinoids. This typically involves saponification with ethanolic KOH followed by extraction with hexane.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different retinoid isomers using a suitable column and gradient.
-
Detect and quantify retinoic acid using multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard for accurate quantification.
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for ALDH1A3. Its competitive mechanism of action and high selectivity over other ALDH isoforms make it an excellent tool for investigating the specific roles of ALDH1A3 in health and disease. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to dissect ALDH1A3-mediated signaling pathways and to explore its potential as a therapeutic target. The inhibitory effect of this compound on retinoic acid biosynthesis is comparable to that of ALDH1A3 knockout, suggesting that effective and selective inhibition of ALDH1A3 is achieved with this compound.[3][5][10] Further research and development are warranted to fully characterize the therapeutic potential of targeting ALDH1A3.[5]
References
- 1. sciex.com [sciex.com]
- 2. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. protocols.io [protocols.io]
- 6. stemcell.com [stemcell.com]
- 7. ALDEFLUOR Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. high-throughput-lc-ms-ms-method-for-simultaneous-estimation-of-9-cis-retinoic-acid-and-its-metabolite-4-oxo-9-cis-retinoic-acid-in-human-plasma-and-its-application-to-a-bioequivalence-study - Ask this paper | Bohrium [bohrium.com]
Mci-ini-3: A Technical Guide to a Selective ALDH1A3 Inhibitor
Abstract
Mci-ini-3 is a potent and selective competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the chemoresistance and proliferation of cancer stem cells (CSCs), particularly in mesenchymal glioma stem cells (MES GSCs). Elevated ALDH activity is correlated with poor outcomes in many solid tumors, making selective ALDH inhibitors a promising therapeutic strategy.[1][2] this compound was identified through in silico modeling of the ALDH1A3 active site and has been shown to effectively block the biosynthesis of retinoic acid (RA) in a manner comparable to ALDH1A3 knockout.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of this compound was guided by a structure-based drug design approach. Leveraging the crystal structure of human ALDH1A3 complexed with its product, retinoic acid, and the cofactor NAD+, in silico modeling was employed to identify selective inhibitors that could bind to the enzyme's active site.[1][2] This computational screening led to the identification of several lead compounds, which were then biochemically validated. This compound emerged as a lead compound due to its potent and selective inhibition of recombinant human ALDH1A3.[1][2]
Mechanism of Action
This compound functions as a selective competitive inhibitor of ALDH1A3.[1][2] Structural analysis from co-crystallization studies reveals that this compound binds within the active site of ALDH1A3, overlapping with the retinaldehyde binding pocket.[1] This binding prevents the natural substrate, retinaldehyde, from accessing the catalytic cysteine residue, thereby inhibiting the enzymatic conversion of retinaldehyde to retinoic acid.[1][3] The inhibitory effect of this compound on retinoic acid biosynthesis is as effective as the genetic knockout of the ALDH1A3 gene.[1][2]
Signaling Pathway
This compound directly impacts the retinoic acid signaling pathway by inhibiting a key enzyme in its synthesis. This pathway is crucial for cell proliferation, differentiation, and other cellular processes.
Caption: this compound inhibits ALDH1A3, blocking retinoic acid synthesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity and selectivity.
| Parameter | Value | Enzyme | Reference |
| IC₅₀ | 0.46 µM | Human ALDH1A3 | [4] |
| Kᵢ | 0.55 µM | Human ALDH1A3 | [4] |
| Kᵢ | 78.2 µM | Human ALDH1A1 |
| Selectivity | Value | Comparison | Reference |
| Fold Selectivity | >140-fold | ALDH1A3 vs. ALDH1A1 | [1][2] |
| Cellular Activity | Cell Line | Concentration | Effect | Reference |
| ALDH Activity Inhibition | U87MG | 15 µM | 10-fold reduction in Aldefluor-positive cells | [1] |
| ALDH Activity Inhibition | U87MG (sorted) | 10 µM | Reduction of Aldefluor-positive cells from 75% to 2% in 15 min | [1] |
| Long-term Inhibition | GSC-326 | 15 µM | Strong inhibitory activity lasting at least 6 days | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Enzyme Kinetics Assay
This protocol is used to determine the inhibitory constant (Kᵢ) of this compound.
-
Reagents: Recombinant human ALDH1A3 and ALDH1A1, retinaldehyde (substrate), NAD⁺ (cofactor), this compound, reaction buffer.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the respective enzyme (ALDH1A3 or ALDH1A1).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, retinaldehyde.
-
Monitor the production of NADH at 340 nm using a spectrophotometer.
-
Calculate the initial reaction velocities at different substrate and inhibitor concentrations.
-
Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
-
Aldefluor Assay
This assay measures the intracellular ALDH enzyme activity.
-
Reagents: Aldefluor™ kit (including the ALDH substrate, BAAA, and the ALDH inhibitor, DEAB), cell lines (e.g., U87MG, GSC-326), this compound.
-
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in Aldefluor™ assay buffer.
-
Treat the cells with varying concentrations of this compound for the desired time points.
-
Add the activated Aldefluor™ substrate (BAAA) to the cell suspension.
-
For a negative control, add the specific ALDH inhibitor DEAB to a separate tube.
-
Incubate the cells at 37°C for 30-60 minutes.
-
Analyze the cells by flow cytometry, measuring the fluorescence of the BAAA-converted product.
-
Gate the ALDH-positive population based on the DEAB-treated control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to ALDH1A3 in a cellular context.
-
Reagents: Cell line (e.g., MES GSCs), this compound, lysis buffer, antibodies for western blotting.
-
Procedure:
-
Treat the cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures (e.g., 45°C, 50°C, 55°C).
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble ALDH1A3 in the supernatant by western blotting using an ALDH1A3-specific antibody.
-
A shift in the thermal stability of ALDH1A3 in the presence of this compound indicates direct binding.
-
Caption: CETSA workflow to confirm this compound and ALDH1A3 binding.
Future Directions
The potent and selective inhibition of ALDH1A3 by this compound, coupled with its demonstrated cellular activity, positions it as a valuable tool for further research into the role of ALDH1A3 in cancer biology. Further development is warranted to characterize the role of ALDH1A3 and retinoic acid biosynthesis in glioma stem cell growth and differentiation.[1][2] Preclinical studies in animal models are a logical next step to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent for ALDH-positive cancers.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MCI-INI-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCI-INI-3 is a potent and selective competitive inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the regulation of retinoic acid biosynthesis.[1][2][3][4] Elevated ALDH1A3 activity is associated with cancer stem cells and contributes to tumor progression and chemoresistance in various cancers, including glioma.[1][2][5] this compound binds to the active site of ALDH1A3, effectively blocking the synthesis of retinoic acid (RA) from retinaldehyde.[1] Its high selectivity for ALDH1A3 over other ALDH isoforms, such as ALDH1A1, makes it a valuable tool for studying the specific role of ALDH1A3 in cellular processes.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on ALDH activity, cell viability, and the retinoic acid signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (ALDH1A3) | 0.55 µM | Recombinant Human | [3][4] |
| Ki (ALDH1A1) | 78.2 µM | Recombinant Human | [4] |
| IC50 (ALDH1A3) | 0.46 µM | Recombinant Human | [5][6] |
| Selectivity | >140-fold for ALDH1A3 over ALDH1A1 | Recombinant Human | [1][3] |
Table 2: Effects of this compound on Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Duration | Observed Effect | Reference |
| U87MG | Glioblastoma | 10 µM | 15 min | Reduction of Aldefluor-positive cells from 75% to 2% | [1] |
| U87MG | Glioblastoma | 15 µM | Up to 120 hours | Sustained inhibition of Aldefluor activity | [1] |
| U87MG | Glioblastoma | 15 µM | Not Specified | Dramatically decreased Retinoic Acid production | [1] |
| GSC-326 | Mesenchymal Glioma Stem Cell | 15 µM | 6 days | 10-fold reduction in Aldefluor-positive cells | [1] |
| GSC-83 & GSC-326 | Mesenchymal Glioma Stem Cell | 15 µM | Not Specified | Reduced cell proliferation | [1][7] |
| MCF7 & MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Confirmed to express ALDH1A3 | [8] |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | Confirmed to express ALDH1A3 | [8] |
Experimental Protocols
Protocol 1: General Cell Culture with this compound Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Specific cell lines may require modifications to media and supplements.
Materials:
-
Cancer cell line of interest (e.g., U87MG, MCF7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T75 flask.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density for your experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 15 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cultured cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
-
Protocol 2: Aldefluor Assay for ALDH Activity
This protocol is for measuring the activity of ALDH in cells treated with this compound using the Aldefluor™ assay kit.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Aldefluor™ Assay Kit
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated and control cells using trypsin and resuspend them in Aldefluor™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Aldefluor™ Staining:
-
For each sample, prepare two tubes: one for the test sample and one for the negative control.
-
Add the activated Aldefluor™ reagent to the test sample tube.
-
Add the activated Aldefluor™ reagent plus the ALDH inhibitor DEAB to the negative control tube.
-
Immediately add 0.5 mL of the cell suspension to each tube.
-
Mix well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend the pellet in fresh Aldefluor™ assay buffer.
-
Analyze the cells on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence that is inhibited in the DEAB control sample.
-
Quantify the percentage of ALDH-positive cells in the this compound treated samples compared to the vehicle control. A reduction in this percentage indicates inhibition of ALDH activity.[1]
-
Protocol 3: Cell Viability/Proliferation Assay
This protocol describes how to assess the effect of this compound on cell viability using a standard MTT or similar colorimetric assay.
Materials:
-
Cells seeded in a 96-well plate and treated with this compound (from Protocol 1)
-
MTT reagent (or similar, e.g., XTT, WST-1)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. A decrease in absorbance indicates reduced cell viability.[7]
-
Visualizations
Caption: this compound inhibits the conversion of Retinaldehyde to Retinoic Acid.
Caption: Experimental workflow for treating cells with this compound.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1011366-31-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS 1011366-31-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using Mci-ini-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Mci-ini-3, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), in various in vitro assays. The information is intended to guide researchers in cell biology, oncology, and drug discovery in assessing the efficacy and mechanism of action of this compound.
This compound acts as a selective competitive inhibitor of human ALDH1A3.[1][2] Its mechanism involves binding to the active site of the enzyme, thereby blocking the biosynthesis of retinoic acid.[3] This inhibitory action has been shown to be effective in cell-based assays, making this compound a valuable tool for studying the role of ALDH1A3 in physiological and pathological processes, particularly in cancer stem cells.[4]
Data Presentation
Summary of Quantitative Data for this compound
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 0.46 µM | Human ALDH1A3 | The half maximal inhibitory concentration, indicating the potency of this compound.[5] |
| Ki | 556 nM | Human ALDH1A3 | The inhibition constant, reflecting the binding affinity of this compound to ALDH1A3. This compound is a competitive inhibitor.[3] |
| Selectivity | >140-fold | ALDH1A3 vs ALDH1A1 | Demonstrates high selectivity for the ALDH1A3 isoform over the closely related ALDH1A1.[3][6] |
| Ki (ALDH1A1) | 78 µM | Human ALDH1A1 | The significantly higher inhibition constant for ALDH1A1 underscores the selectivity of this compound.[3] |
Experimental Protocols
ALDH Activity Assessment using the Aldefluor™ Assay
This protocol describes the use of the Aldefluor™ kit to measure the enzymatic activity of ALDH in live cells and to assess the inhibitory effect of this compound. The assay is based on the conversion of a fluorescent substrate by ALDH, which can be quantified by flow cytometry.[7]
Materials:
-
Cells of interest (e.g., U87MG glioma cells, patient-derived glioma stem cells)
-
Standard cell culture medium
-
This compound (stock solution in DMSO)
-
Aldefluor™ Assay Kit (STEMCELL Technologies), containing:
-
Aldefluor™ Reagent (BAAA, BODIPY™-aminoacetaldehyde)
-
DEAB (diethylaminobenzaldehyde), a specific ALDH inhibitor
-
Aldefluor™ Assay Buffer
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells using standard trypsinization methods and resuspend in Aldefluor™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
-
Treatment with this compound:
-
Prepare different concentrations of this compound in Aldefluor™ Assay Buffer. A common concentration for significant inhibition is 10-15 µM.[3]
-
Add the this compound solutions to the cell suspensions. For a time-course experiment, incubate for various durations (e.g., 15 minutes to 6 days).[3] As a vehicle control, treat a separate cell suspension with an equivalent amount of DMSO.
-
-
Aldefluor™ Staining:
-
Prepare the activated Aldefluor™ reagent according to the manufacturer's instructions.
-
For each experimental condition, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB, which serves as a negative control by inhibiting ALDH activity.[7]
-
Add the activated Aldefluor™ reagent to all tubes.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.[7]
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells and resuspend them in fresh Aldefluor™ Assay Buffer.
-
Analyze the samples on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence in the "test" sample compared to the DEAB "control".
-
Quantify the percentage of ALDH-positive cells for each treatment condition to determine the inhibitory effect of this compound.
-
Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
Materials:
-
Cells expressing ALDH1A3
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ALDH1A3
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a specified time.
-
-
Cell Lysis and Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors and lyse the cells.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[5]
-
-
Protein Fractionation and Analysis:
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ALDH1A3, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Interpretation:
-
Quantify the band intensities for ALDH1A3 at each temperature for both the this compound treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of ALDH1A3, confirming target engagement.[9]
-
Visualizations
Signaling Pathway of ALDH1A3 Inhibition by this compound
Caption: this compound inhibits ALDH1A3, blocking retinoic acid synthesis.
Experimental Workflow for Aldefluor™ Assay
Caption: Workflow for assessing ALDH activity with this compound.
Logical Relationship in Cellular Thermal Shift Assay (CETSA™)
Caption: Logic of target engagement confirmation by CETSA™.
References
- 1. ALDEFLUOR Assay [bio-protocol.org]
- 2. stemcell.com [stemcell.com]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Mci-ini-3 in Preclinical Research
Introduction
Mci-ini-3 is a potent and selective competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the regulation of retinoic acid biosynthesis.[1][2][3] Elevated ALDH activity, particularly from the ALDH1A3 isoform, is associated with poor outcomes in several solid tumors, including mesenchymal glioma stem cells (GSCs).[1][4] this compound has been identified as a valuable research tool for investigating the role of ALDH1A3 in cancer stem cell biology, proliferation, and chemoresistance.[1][2] Its high selectivity for ALDH1A3 over the closely related isoform ALDH1A1 makes it a precise molecular probe.[1]
These application notes provide a summary of the available biochemical data for this compound and offer a framework for its application in mouse models, based on its in vitro characterization and established preclinical research methodologies.
Disclaimer: The following protocols and dosage information for in vivo mouse models are proposed frameworks. Specific in vivo studies detailing the dosage and administration of this compound in mice were not available in the public domain at the time of this writing. Researchers should conduct initial dose-ranging and toxicology studies to determine the optimal and safe dosage for their specific mouse model and experimental context.[5]
Data Presentation: Biochemical Profile of this compound
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound based on in vitro enzymatic and cell-based assays.
| Parameter | Target Enzyme/Cell Line | Value | Reference |
| IC50 | Recombinant Human ALDH1A3 | 0.46 µM | [6] |
| Selectivity | ALDH1A3 vs. ALDH1A1 | >140-fold | [1] |
| Residual Activity | Recombinant Human ALDH1A1 (at 100 µM this compound) | 92% | [1][6] |
| Cellular Inhibition | U87MG Glioma Cells (Aldefluor Assay) | 10 µM - 15 µM | [1] |
Visualizations
Caption: Mechanism of action of this compound in the retinoic acid signaling pathway.
Caption: Selective inhibition profile of this compound for ALDH1A3 versus ALDH1A1.
Caption: Proposed preclinical workflow for evaluating this compound in mouse models.
Experimental Protocols
Protocol 1: In Vitro Inhibition of ALDH Activity in Glioma Cells
This protocol is adapted from descriptions of the Aldefluor™ assay used to measure the inhibitory effect of this compound on ALDH activity in cell lines like U87MG.[1]
Objective: To quantify the dose- and time-dependent inhibition of ALDH activity by this compound in cultured cancer cells.
Materials:
-
U87MG or other target glioma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Aldefluor™ Assay Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Plate U87MG cells and grow to 70-80% confluency.
-
Compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 5, 10, 15, 25 µM). Include a DMSO vehicle control.
-
Aspirate old medium from cells and add the medium containing this compound or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Compound Treatment (Time-Course):
-
Treat cells with a fixed concentration of this compound (e.g., 15 µM).
-
Incubate for various time points (e.g., 0, 24, 48, 72, 120 hours).
-
-
Aldefluor Assay:
-
Harvest cells using trypsin and prepare a single-cell suspension.
-
Follow the Aldefluor™ manufacturer's protocol. Briefly, resuspend cells in Aldefluor™ assay buffer containing the ALDH substrate (BAAA).
-
For each sample, prepare a "control" tube containing the substrate plus the specific ALDH inhibitor DEAB to define the ALDH-negative gate.
-
Incubate all tubes at 37°C for 45-60 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the vehicle- and this compound-treated samples.
-
-
Data Analysis: Plot the percentage of ALDH-positive cells against this compound concentration or time to determine the inhibitory effect.
Protocol 2: Proposed Framework for In Vivo Efficacy Study in a Glioma Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human glioma xenografts.
Objective: To evaluate the effect of this compound on tumor growth and survival in a preclinical mouse model of glioma.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Human glioma cells (e.g., U87MG) or patient-derived GSCs.
-
Matrigel® or similar basement membrane matrix.
-
This compound.
-
Sterile vehicle for administration (e.g., PBS, 5% DMSO in corn oil). The choice of vehicle must be determined based on the solubility and stability of this compound.[7]
-
Calipers for tumor measurement.
-
Anesthesia and equipment for euthanasia.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and resuspend glioma cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Monitor mice daily for health and welfare.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (administered on the same schedule as the treatment groups).
-
Group 2: this compound (Low Dose, e.g., X mg/kg).
-
Group 3: this compound (High Dose, e.g., Y mg/kg).
-
Note: The doses X and Y must be determined through preliminary maximum tolerated dose (MTD) studies.
-
-
Compound Administration:
-
Administer this compound or vehicle via a predetermined route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).[9] The route will depend on the compound's pharmacokinetic properties.
-
Administer treatment on a set schedule (e.g., daily, five days a week) for 3-4 weeks.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
Primary endpoints may include tumor growth inhibition (TGI) and survival analysis.[10][11]
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3), show signs of ulceration, or if body weight loss exceeds 20%.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring ALDH activity, Western blotting for target proteins).
-
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. blog.addgene.org [blog.addgene.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Mouse Tumor Models - IITRI [iitri.org]
- 11. researchgate.net [researchgate.net]
Mci-ini-3 treatment for inducing a specific cellular response
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCI-INI-3 is a potent, selective, and competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell (CSC) biology and therapeutic resistance.[1][2][3][4] Elevated ALDH activity, particularly from the ALDH1A3 isoform, is correlated with poor prognosis in several solid tumors, including mesenchymal glioma stem cells (MES GSCs).[1][2][5] this compound acts as an active-site inhibitor, binding to the enzyme's retinaldehyde binding pocket to block the biosynthesis of retinoic acid (RA).[1] The inhibitory effect of this compound on RA synthesis is comparable to that of a complete ALDH1A3 knockout.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound to study the role of ALDH1A3 in cellular processes, particularly in cancer research models. The primary cellular response induced by this compound treatment is the specific inhibition of ALDH1A3 enzymatic activity, leading to a significant reduction in the intracellular synthesis of retinoic acid.
Data Presentation: Inhibitor Specificity and Efficacy
The following tables summarize the quantitative data regarding the potency, selectivity, and cellular effects of this compound.
Table 1: Biochemical Potency and Selectivity
| Parameter | Target Enzyme | Value | Notes |
| IC₅₀ | ALDH1A3 | 0.46 µM | Half-maximal inhibitory concentration.[5][6] |
| Selectivity | ALDH1A3 vs. ALDH1A1 | >140-fold | This compound is significantly more potent against ALDH1A3.[1] |
| Residual Activity | ALDH1A1 | 92% | At 100 µM of this compound, the activity of the related isoform ALDH1A1 is largely unaffected.[1][6] |
| Mechanism | ALDH1A3 | Competitive Inhibitor | Binds to the active site, competing with the natural substrate.[1][2] |
Table 2: Cellular Activity in Glioblastoma Stem Cells (GSCs)
| Cell Line | Treatment | Duration | Effect |
| MES GSCs | 15 µM this compound | 6 Days | 10-fold reduction in ALDH-positive cells (from 44.7% to 4.7%).[1] |
| U87MG | 10 µM this compound | 15 Minutes | Significant inhibition of ALDH activity.[1] |
| GSC-326 | Dose-response | Not specified | IC₅₀ for cell viability determined to be 26.21 µM.[3] |
Signaling Pathway
This compound directly targets the Retinoic Acid (RA) biosynthesis pathway. ALDH enzymes, including ALDH1A3, are responsible for the irreversible conversion of retinaldehyde to retinoic acid. RA then acts as a ligand for the nuclear receptors RAR and RXR, which form heterodimers and bind to Retinoic Acid Response Elements (RAREs) in the promoters of target genes, thereby regulating gene transcription related to cell differentiation, proliferation, and apoptosis.[5][6] By inhibiting ALDH1A3, this compound effectively reduces the pool of available RA, thus modulating the downstream signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in a cell-based context.
Protocol 1: Assessment of ALDH Activity using Aldefluor Assay
This protocol measures the activity of ALDH enzymes in live cells. The Aldefluor reagent is a fluorescent substrate for ALDH; cells with high ALDH activity become brightly fluorescent and can be quantified by flow cytometry.
Materials:
-
Cells of interest (e.g., U87MG, GSC-326)
-
Standard cell culture medium
-
This compound (stock solution in DMSO)
-
Aldefluor™ Assay Kit (STEMCELL Technologies)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency under standard conditions.
-
Treatment:
-
For dose-response: Seed cells at a consistent density. The next day, treat with serial dilutions of this compound (e.g., 0.1 µM to 50 µM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.
-
For time-course: Treat cells with a fixed concentration of this compound (e.g., 15 µM) and harvest at different time points (e.g., 1, 6, 24, 48 hours).[1]
-
-
Aldefluor Staining:
-
Harvest and wash the cells, resuspending them in Aldefluor Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
For each sample, prepare two tubes: one "test" tube and one "control" tube.
-
Add the ALDH inhibitor DEAB (diethylaminobenzaldehyde), provided in the kit, to the "control" tube. This sets the baseline fluorescence and allows for proper gating.
-
Add the activated Aldefluor substrate to the "test" tube.
-
Immediately mix and incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use the DEAB-treated control sample to set the gate for the ALDH-positive population.
-
Acquire data for all this compound treated samples and the vehicle control.
-
-
Data Analysis: Quantify the percentage of Aldefluor-positive (ALDH-bright) cells in each condition. Plot the percentage of ALDH+ cells against the concentration of this compound to determine the cellular IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than its unbound form.
Materials:
-
MES GSC cell line
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
This compound and DMSO (vehicle)
-
PCR tubes and a thermal cycler
-
Equipment for protein extraction (e.g., sonicator, freeze-thaw supplies)
-
Equipment for SDS-PAGE and Western Blotting or Mass Spectrometry
-
Antibody against ALDH1A3
Procedure:
-
Cell Treatment: Treat intact MES GSC cells with a high concentration of this compound (e.g., 50-100 µM) or DMSO vehicle control for 1 hour at 37°C.[1]
-
Harvesting: Harvest cells, wash thoroughly with PBS to remove unbound compound, and resuspend in PBS with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[1] Include an unheated control.
-
Protein Extraction: Lyse the cells to release soluble proteins. Common methods include multiple freeze-thaw cycles or sonication.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis:
-
Western Blot: Carefully collect the supernatant (containing soluble protein). Analyze the amount of soluble ALDH1A3 remaining at each temperature using SDS-PAGE and Western blotting with an anti-ALDH1A3 antibody. A positive result is a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control.
-
Mass Spectrometry: For a global, unbiased analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins stabilized by the compound.[1][2][3]
-
Conclusion
This compound is a valuable research tool for investigating the function of ALDH1A3 and the consequences of its inhibition. Its high selectivity allows for precise interrogation of the ALDH1A3-Retinoic Acid signaling axis. The protocols outlined above provide a framework for confirming the on-target activity of this compound and quantifying its effects on ALDH activity in relevant cellular models, particularly within the field of cancer stem cell research.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 5. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 6. researchgate.net [researchgate.net]
Protocol for the Synthesis and Purification of Mci-ini-3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and purification of Mci-ini-3, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). The information presented is compiled from established synthetic methodologies for structurally related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and the known chemical structure of this compound.
Introduction
This compound, with the systematic name 5-(1,3-benzodioxol-5-yl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, methyl ester, has been identified as a potent and selective inhibitor of ALDH1A3.[1][2][3][4][5][6][7] Its ability to modulate the retinoic acid biosynthesis pathway makes it a valuable tool for research in areas such as cancer stem cell biology and developmental therapeutics.[1][3][4][5][6][7] This protocol outlines a representative synthetic route and purification procedure to enable the preparation of this compound for research purposes.
Chemical Structure:
-
Systematic Name: 5-(1,3-benzodioxol-5-yl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, methyl ester
-
Molecular Formula: C₂₁H₁₅N₃O₄
-
Molecular Weight: 373.37 g/mol
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of a key 5-aminopyrazole intermediate followed by its condensation with a β-ketoester to construct the pyrazolo[1,5-a]pyrimidine core.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted in the workflow diagram below. This approach is based on well-established methods for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3-phenyl-1H-pyrazol-5-amine
-
To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-phenyl-1H-pyrazol-5-amine.
Step 2: Synthesis of this compound (5-(1,3-benzodioxol-5-yl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, methyl ester)
-
In a round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (1 equivalent) and methyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate (1 equivalent) in glacial acetic acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The crude product will precipitate. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Purification of this compound
Purification of the crude this compound is crucial to obtain a high-purity compound for biological assays. A two-step purification process involving column chromatography followed by recrystallization or High-Performance Liquid Chromatography (HPLC) is recommended.
Column Chromatography
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system. A gradient of ethyl acetate (B1210297) in heptane (B126788) or methanol (B129727) in dichloromethane (B109758) is generally effective for this class of compounds.
-
Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.
Recrystallization
-
Dissolve the partially purified this compound in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final purification step by preparative reverse-phase HPLC may be employed.
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Quantitative Data
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Reference |
| ALDH1A3 Inhibition (Ki) | 0.55 µM | [2][5] |
| ALDH1A1 Inhibition (Ki) | 78.2 µM | [2][5] |
| Selectivity (ALDH1A1/ALDH1A3) | >140-fold | [1] |
| Effect on Cell Viability | Reduces viability of GSC-83 and GSC-326 glioblastoma cells at 15 µM | [2] |
| Effect on Retinoic Acid Biosynthesis | Inhibits the conversion of retinol (B82714) to retinaldehyde in U87MG cells at 15 µM | [2] |
Signaling Pathway
This compound exerts its biological effect by inhibiting ALDH1A3, a key enzyme in the retinoic acid (RA) signaling pathway. The diagram below illustrates the point of intervention of this compound.
Figure 2. Inhibition of the Retinoic Acid signaling pathway by this compound.
Conclusion
This document provides a comprehensive, though representative, protocol for the synthesis and purification of this compound. Researchers should note that optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity. The provided data and diagrams are intended to facilitate the preparation and understanding of this important ALDH1A3 inhibitor for its application in scientific research.
References
- 1. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoding cardiac metabolic reprogramming through single-cell multi-omics: from mechanisms to therapeutic applications [frontiersin.org]
- 3. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Introducing Communications Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSC - Page load error [pubs.rsc.org]
Application Notes and Protocols for Studying ALDH1A3 with MCI-INI-3 in Patient-Derived Xenografts
Introduction
Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid (RA) and is increasingly recognized as a marker for cancer stem cells (CSCs) in various solid tumors, including glioblastoma, breast cancer, and mesothelioma.[1][2][3] Elevated ALDH1A3 expression is often correlated with poor prognosis, tumor progression, metastasis, and chemoresistance.[1][2] ALDH1A3 catalyzes the oxidation of retinal to retinoic acid, a potent signaling molecule that regulates gene expression by binding to nuclear receptors (RAR/RXR).[2][4] This signaling cascade can influence key cancer-promoting pathways such as PI3K/AKT/mTOR.[4]
MCI-INI-3 is a potent and highly selective small molecule inhibitor of ALDH1A3.[5][6] It acts as a competitive inhibitor, binding to the enzyme's active site and blocking the synthesis of retinoic acid.[5][7] With a high degree of selectivity for ALDH1A3 over the closely related isoform ALDH1A1 (>140-fold), this compound serves as a precise tool for investigating the specific role of ALDH1A3 in cancer biology.[5][8]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are a vital tool in preclinical oncology research.[9][10] These models are known to more faithfully recapitulate the molecular diversity, cellular heterogeneity, and therapeutic responses of the original patient tumor compared to traditional cell line-derived xenografts.[10][11] The use of PDX models provides a clinically relevant platform to evaluate the efficacy of targeted therapies like this compound.
These application notes provide detailed protocols for utilizing this compound to study the function and therapeutic potential of targeting ALDH1A3 in patient-derived xenograft models.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against ALDH1A3. This data is crucial for determining appropriate in vivo dosing and for interpreting experimental outcomes.
| Parameter | Value | Target Enzyme | Notes | Reference |
| Ki (Inhibition Constant) | 0.55 µM | Human ALDH1A3 | Demonstrates high-affinity binding. | [7][8] |
| Ki (Inhibition Constant) | 78.2 µM | Human ALDH1A1 | Over 140-fold selectivity for ALDH1A3 over ALDH1A1. | [7] |
| IC50 (Half-maximal inhibitory concentration) | 0.46 µM | Human ALDH1A3 | Potent inhibition of enzymatic activity. | [12] |
Signaling Pathway and Experimental Workflow
ALDH1A3 Signaling Pathway and Inhibition by this compound
Caption: ALDH1A3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDX Study
Caption: Workflow for evaluating this compound in ALDH1A3-positive PDX models.
Experimental Protocols
Protocol 1: Establishment of ALDH1A3-Positive PDX Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected in sterile transport media (e.g., RPMI-1640 with antibiotics).
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Sterile surgical instruments.
-
Phosphate-Buffered Saline (PBS).
-
Matrigel (optional).
Procedure:
-
Tissue Preparation: Within 2-4 hours of surgical resection, wash the patient tumor tissue with cold sterile PBS to remove any blood or debris.[9]
-
Fragmentation: In a sterile petri dish, mince the tumor tissue into small fragments of approximately 2-3 mm³.[9]
-
Implantation: Anesthetize an immunodeficient mouse. Make a small incision in the skin over the flank.
-
Using forceps, create a subcutaneous pocket and implant a single tumor fragment. The fragment can be mixed with Matrigel to support initial growth.
-
Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly. The initial engraftment (Passage 0 or P0) may take several months.
-
Passaging: Once the P0 tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
A portion of the tumor should be cryopreserved for banking and another portion used for molecular characterization (e.g., IHC or Western blot to confirm ALDH1A3 expression).
-
The remaining tumor tissue is fragmented and implanted into a new cohort of mice for expansion (P1). For consistency, studies should be conducted on mice bearing tumors of the same low passage number (typically P2-P5).[11]
Protocol 2: In Vivo Administration of this compound in PDX Mice
This protocol describes the preparation and administration of this compound for an in vivo efficacy study.
Materials:
-
This compound compound.
-
A suitable vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline). The final formulation should be determined based on solubility and toxicity studies.
-
PDX mice with established tumors (typically 100-200 mm³).
-
Gavage needles or syringes for the chosen route of administration (e.g., oral, intraperitoneal).
Procedure:
-
Dose Formulation: Prepare the this compound formulation immediately before use. For example, dissolve this compound in 100% DMSO and then dilute with a vehicle like PEG300/Tween 80/saline to the final desired concentration. The final DMSO concentration should be kept low (<10%) to avoid toxicity.
-
Randomization: Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired average size.
-
Administration: Administer this compound to the treatment group via the determined route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily, 5 days/week). The control group should receive the vehicle only.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Record mouse body weight at each measurement to monitor for toxicity.
-
Observe mice for any signs of adverse effects.
-
-
Study Endpoint: Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
Protocol 3: Measurement of ALDH Activity in PDX Tumors (Aldefluor Assay)
This protocol is for measuring ALDH enzyme activity in cells dissociated from PDX tumor tissue.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies).
-
Freshly harvested PDX tumor tissue.
-
Collagenase/Dispase or similar enzyme cocktail for tissue dissociation.
-
70 µm cell strainer.
-
Flow cytometer.
Procedure:
-
Tissue Dissociation: Mince the harvested PDX tumor into small pieces and incubate in a dissociation buffer containing enzymes like collagenase and dispase at 37°C until a single-cell suspension is achieved.
-
Cell Filtration: Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Cell Staining:
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1x10⁶ cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDEFLUOR™ reagent to the "test" tube.
-
Immediately add the ALDEFLUOR™ reagent plus the specific ALDH inhibitor, DEAB, to the "control" tube.[13]
-
-
Incubation: Incubate both tubes for 30-45 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the "test" sample. A reduction in the percentage of ALDH-positive cells in tumors from this compound-treated mice compared to vehicle-treated mice indicates target engagement.
Protocol 4: Analysis of Retinoic Acid in PDX Tumor Tissue
This protocol provides a general workflow for quantifying retinoic acid levels, a direct pharmacodynamic biomarker of ALDH1A3 inhibition.
Materials:
-
Flash-frozen PDX tumor tissue.
-
Homogenizer.
-
Organic solvents (e.g., acetonitrile, methanol).
-
Internal standard (e.g., deuterated RA).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
Weigh a portion of the frozen tumor tissue (~50-100 mg).
-
Homogenize the tissue in a suitable buffer on ice.
-
Perform a liquid-liquid or solid-phase extraction using organic solvents to isolate retinoic acid from the tissue homogenate. Spike the sample with an internal standard prior to extraction.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate retinoic acid from other metabolites using a suitable chromatography column (e.g., C18).
-
Detect and quantify retinoic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the concentration of retinoic acid in the tumor tissue (e.g., ng/g of tissue) by comparing its peak area to that of the internal standard. A significant decrease in RA levels in the this compound treatment group would confirm inhibition of the ALDH1A3 pathway.
References
- 1. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 12. mdpi.com [mdpi.com]
- 13. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
MCI-INI-3 for High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCI-INI-3 is a potent and selective competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in the regulation of retinoic acid biosynthesis and associated with poor outcomes in various cancers.[1][2][3] Elevated ALDH activity is a hallmark of cancer stem cells (CSCs), contributing to tumor proliferation and chemoresistance.[2][3] this compound offers a valuable tool for researchers studying the role of ALDH1A3 in cancer biology and for the development of novel CSC-directed therapies.[2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize ALDH1A3 inhibitors.
Mechanism of Action
This compound acts as a selective competitive inhibitor of ALDH1A3.[1][2][3] Structural analysis reveals that it binds to the enzyme's active site, overlapping with the retinaldehyde binding pocket.[1] This binding is stabilized by interactions with key amino acid residues, effectively blocking access to the catalytic cysteine.[1] Mass spectrometry-based cellular thermal shift assays have confirmed that ALDH1A3 is the primary binding protein for this compound in cell lysates, demonstrating its high selectivity.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound, highlighting its potency and selectivity for ALDH1A3 over the closely related isoform ALDH1A1.
Table 1: In Vitro Inhibition of ALDH Isoforms by this compound
| Parameter | ALDH1A3 | ALDH1A1 | Selectivity (ALDH1A1/ALDH1A3) | Reference |
| IC50 | 0.46 µM | >100 µM | >217-fold | [4][5] |
| Ki | 0.55 ± 0.11 µM | 78.2 ± 14.4 µM | ~140-fold | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| U87MG | Aldefluor Assay | 15 µM | 10-fold reduction in Aldefluor-positive cells after 6 days | [1] |
| MES GSCs | Retinoic Acid Biosynthesis | Not specified | Inhibition comparable to ALDH1A3 knockout | [1][2] |
Signaling Pathway
This compound targets a critical step in the retinoic acid (RA) signaling pathway. By inhibiting ALDH1A3, it blocks the conversion of retinaldehyde to retinoic acid, a key signaling molecule involved in cell growth, differentiation, and apoptosis.
Caption: this compound inhibits ALDH1A3, blocking retinoic acid synthesis.
Experimental Protocols
ALDH Activity Inhibition Assay (Aldefluor Assay)
This protocol is designed to measure the inhibition of ALDH activity in live cells using the Aldefluor™ assay system. This assay is suitable for high-throughput screening in multi-well plate formats.
Experimental Workflow
Caption: Workflow for the Aldefluor high-throughput screening assay.
Materials:
-
Cells of interest (e.g., U87MG glioma cells)
-
Cell culture medium
-
This compound (and other test compounds)
-
Aldefluor™ Assay Kit
-
96-well plates suitable for cell culture and flow cytometry
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in cell culture medium. Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Aldefluor Assay:
-
Prepare the Aldefluor™ reagent according to the manufacturer's instructions.
-
For each sample, prepare a "test" tube/well and a "control" tube/well.
-
Add the activated Aldefluor™ reagent to the "test" wells.
-
Immediately add the DEAB inhibitor to the "control" wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition: Analyze the cells on a flow cytometer. The Aldefluor-positive population is defined by the fluorescence in the "test" sample minus the background fluorescence from the "control" (DEAB-treated) sample.
-
Data Analysis: Quantify the percentage of Aldefluor-positive cells for each treatment condition. Calculate IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
In Vitro ALDH1A3 Enzymatic Assay
This protocol describes a biochemical assay to measure the direct inhibition of recombinant human ALDH1A3 by this compound or other test compounds. This is suitable for determining IC50 and Ki values.
Experimental Workflow
Caption: Workflow for an in vitro ALDH1A3 enzymatic assay.
Materials:
-
Recombinant human ALDH1A3
-
Retinaldehyde (substrate)
-
NAD+ (cofactor)
-
This compound (and other test compounds)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96- or 384-well UV-transparent plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of ALDH1A3, retinaldehyde, NAD+, and test compounds in the assay buffer.
-
Reaction Setup: In a multi-well plate, add the assay buffer, NAD+, ALDH1A3, and varying concentrations of the test compound (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding retinaldehyde to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Record measurements every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[1]
-
This compound is a highly selective and potent inhibitor of ALDH1A3, making it an indispensable tool for high-throughput screening campaigns aimed at discovering novel cancer therapeutics. The protocols outlined in this document provide a robust framework for utilizing this compound as a reference compound and for developing assays to identify new chemical entities targeting the ALDH1A3 pathway.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
Application Notes and Protocols for Mci-ini-3 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated aldehyde dehydrogenase (ALDH) activity is a characteristic of cancer stem cells (CSCs) and is linked to poor clinical outcomes in various solid tumors due to its role in cell proliferation and chemoresistance.[1][2] The ALDH1A3 isoform, in particular, is overexpressed in several cancers, including mesenchymal glioma stem cells, breast cancer, and melanoma, making it a compelling target for novel cancer therapeutics.[1][3] Mci-ini-3 is a potent and selective competitive inhibitor of ALDH1A3, demonstrating over 140-fold selectivity for ALDH1A3 compared to the closely related ALDH1A1 isoform.[1] By inhibiting ALDH1A3, this compound disrupts retinoic acid (RA) biosynthesis, a key signaling pathway involved in cell growth and differentiation.[1][4] This targeted inhibition presents a promising strategy to overcome resistance to conventional cancer therapies.
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating this compound in combination with other cancer therapies. While direct preclinical or clinical data for this compound combination therapies are not yet available, the information presented herein is based on the established mechanism of ALDH1A3 inhibition and general principles of combination therapy evaluation.
Mechanism of Action and Rationale for Combination Therapy
This compound binds to the active site of the ALDH1A3 enzyme, functioning as a competitive inhibitor and blocking the biosynthesis of retinoic acid.[1] The ALDH1A3-RA signaling axis is implicated in the chemoresistance of various cancers.[3] Inhibition of this pathway is hypothesized to re-sensitize cancer cells to cytotoxic agents. The primary rationale for combining this compound with other cancer therapies is to achieve synergistic or additive effects, leading to enhanced tumor cell killing and potentially overcoming acquired or intrinsic drug resistance.
Potential combination partners for this compound include:
-
Chemotherapeutic Agents: Standard-of-care chemotherapies such as temozolomide (B1682018) (for glioblastoma), doxorubicin, and paclitaxel (B517696) (for breast and other solid tumors) are logical candidates. ALDH1A3 inhibition may prevent the detoxification of these agents or abrogate the pro-survival signaling that contributes to resistance.
-
Targeted Therapies: Combining this compound with inhibitors of other key oncogenic pathways could lead to a more profound and durable anti-tumor response.
-
Radiotherapy: ALDH activity has been linked to radioresistance. Combining this compound with radiation could enhance the sensitivity of tumor cells to radiation-induced DNA damage.
Data Presentation: Expected Outcomes
While specific data for this compound combinations are not yet published, researchers can expect to generate quantitative data to assess the efficacy of combination treatments. The following tables provide templates for organizing and presenting such data.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) |
| Cancer Type A | This compound | Value | N/A |
| Chemotherapy Agent X | Value | N/A | |
| This compound + Agent X (1:1 ratio) | Value | Value | |
| Cancer Type B | This compound | Value | N/A |
| Chemotherapy Agent X | Value | N/A | |
| This compound + Agent X (1:1 ratio) | Value | Value |
Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with Radiotherapy
| Treatment Group | Animal Model | Average Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Xenograft Model A | Value | 0 |
| This compound (dose) | Xenograft Model A | Value | Value |
| Radiotherapy (dose) | Xenograft Model A | Value | Value |
| This compound + Radiotherapy | Xenograft Model A | Value | Value |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies.
In Vitro Synergy Assessment: Checkerboard Assay
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anti-cancer agent on cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., chemotherapy agent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both this compound and the combination drug. A typical setup would involve a 7x7 dose matrix with concentrations ranging from 0.1x to 10x the respective IC50 values of each drug.
-
Treatment: Add the single agents and their combinations to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) for each drug combination to determine synergy, additivity, or antagonism.
In Vivo Combination Efficacy Study: Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another cancer therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Combination therapy (e.g., chemotherapy drug, radiotherapy equipment)
-
Calipers for tumor measurement
-
Animal welfare-approved housing and monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination therapy alone, this compound + Combination therapy).
-
Treatment Administration: Administer this compound and the combination therapy according to the planned dosing schedule and route of administration.
-
Tumor Measurement and Body Weight: Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Calculate the average tumor volume for each group over time and determine the percentage of tumor growth inhibition for each treatment compared to the vehicle control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in combination therapies.
Caption: ALDH1A3 signaling pathway and the inhibitory action of this compound.
References
- 1. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mci-ini-3 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mci-ini-3. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3).[1][2][3] It functions as a competitive inhibitor with a Ki value of approximately 0.55 µM for ALDH1A3, showing over 140-fold selectivity compared to the related isoform ALDH1A1 (Ki = 78.2 µM).[4][5][6] By inhibiting ALDH1A3, this compound blocks the biosynthesis of retinoic acid from retinaldehyde.[1][6][7][8]
Q2: What are the known solubility limitations of this compound?
This compound is a compound with limited aqueous solubility. Its solubility has been characterized in the following common laboratory solvents:
| Solvent | Solubility Range |
| DMSO | 1–10 mg/mL (Sparingly soluble)[4] |
| Acetonitrile | 0.1–1 mg/mL (Slightly soluble)[4] |
Note: A related compound, MCI-INI-4, was reported to have poor solubility, preventing its experimental testing and suggesting that solubility can be a challenge for this class of compounds.[1]
Q3: My this compound precipitated when I diluted my DMSO stock in aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, as many cell types can tolerate this level without significant toxicity.[6]
-
Intermediate Dilution Step: Instead of diluting your concentrated DMSO stock directly into the full volume of media, first prepare an intermediate dilution of this compound in a smaller volume of pre-warmed (37°C) media. Add this intermediate dilution to the rest of your media with gentle mixing.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can help to redissolve the compound.[9]
-
Visual Confirmation: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has crashed out of solution.
Troubleshooting Guides
Guide 1: Preparing Stock and Working Solutions of this compound
This guide provides a detailed protocol for preparing this compound solutions to minimize solubility issues.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Warm the this compound Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate Required DMSO Volume: Based on the molecular weight of this compound (373.37 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM stock solution.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath to ensure all the solid has dissolved. Visually inspect the solution to confirm there are no suspended particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol for Preparing a 10 µM Working Solution in Cell Culture Medium:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of your stock solution in DMSO (e.g., 1 µL of 10 mM stock + 9 µL of DMSO to get 1 mM).
-
Final Dilution: While gently vortexing the pre-warmed medium, add the appropriate volume of your this compound stock (or intermediate dilution) to achieve the final desired concentration. For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of medium). This will result in a final DMSO concentration of 0.1%.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Experimental Workflow for Preparing this compound Working Solution
A workflow for preparing this compound solutions.
Guide 2: Investigating this compound Solubility in Your Experimental System
If you continue to experience solubility issues, it is advisable to determine the kinetic solubility of this compound in your specific cell culture medium.
Experimental Protocol for Determining Kinetic Solubility:
-
Prepare Serial Dilutions: Prepare a series of concentrations of this compound in DMSO (e.g., from 10 mM down to 100 µM).
-
Add to Medium: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each this compound/DMSO concentration to your cell culture medium (e.g., 99 µL). Include a DMSO-only control.
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Measure Absorbance: Measure the absorbance of each well at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the DMSO control indicates light scattering due to compound precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show a significant increase in absorbance is the approximate kinetic solubility in your medium.
Signaling Pathway
This compound inhibits ALDH1A3, a critical enzyme in the conversion of retinal to retinoic acid. Retinoic acid then goes on to bind to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which form heterodimers that translocate to the nucleus and regulate the transcription of target genes by binding to retinoic acid response elements (RAREs).
ALDH1A3-Mediated Retinoic Acid Signaling Pathway
Inhibition of ALDH1A3 by this compound blocks retinoic acid synthesis.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 2. ALDH1A3 - Wikipedia [en.wikipedia.org]
- 3. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. file.selleckchem.com [file.selleckchem.com]
Optimizing Mci-ini-3 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mci-ini-3, a selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective competitive inhibitor of human ALDH1A3.[1][2][3] It binds to the active site of the ALDH1A3 enzyme, thereby blocking the biosynthesis of retinoic acid from retinaldehyde.[1][2] This inhibition is highly selective for ALDH1A3 over other ALDH isoforms, such as ALDH1A1.[4]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A common starting point for this compound in cell-based assays is between 10 µM and 15 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound stock solutions?
A3: It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[5]
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary significantly, from as short as 15 minutes to as long as 6 days, depending on the biological question.[1] Short-term incubations are suitable for observing immediate effects on signaling pathways, while longer-term incubations are necessary for assessing effects on cell proliferation or differentiation.
Q5: I am seeing high variability in my results between experiments. What could be the cause?
A5: High variability can stem from several factors, including inconsistent cell seeding density, variations in cell passage number, or instability of this compound in the culture medium over long incubation periods.[6] Ensure consistent cell culture practices and consider assessing the stability of this compound in your specific medium for long-term experiments.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibitory effect observed | - Insufficient this compound concentration. - Low expression of ALDH1A3 in the cell line. - this compound degradation. | - Perform a dose-response experiment to determine the optimal concentration. - Confirm ALDH1A3 expression in your cell line via Western blot or qPCR. - For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| High background signal in the assay | - this compound precipitation at high concentrations. - Off-target effects. | - Visually inspect the culture medium for any precipitate. If observed, lower the this compound concentration. - Include appropriate controls, such as a structurally unrelated ALDH1A3 inhibitor, to confirm that the observed effect is on-target. [5] |
| Unexpected cytotoxicity | - this compound concentration is too high. - The cell line is particularly sensitive to ALDH1A3 inhibition. | - Perform a cytotoxicity assay (e.g., MTT or CellTox Green) to determine the cytotoxic concentration of this compound for your cell line. - Use the lowest effective concentration that does not cause significant cell death. |
| Vehicle control (DMSO) shows a biological effect | - Final DMSO concentration is too high. | - Ensure the final DMSO concentration is kept at or below 0.1%. Include a vehicle control with the same final DMSO concentration in all experiments. [5] |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Ki (ALDH1A3) | 0.55 µM | Recombinant Human | [8] |
| Ki (ALDH1A1) | 78.2 µM | Recombinant Human | [8] |
| IC50 (ALDH1A3) | 0.46 µM | Recombinant Human | [9] |
| Effective Concentration | 10 µM | U87MG cells | [1] |
| Effective Concentration | 15 µM | GSC-326 cells | [1] |
Signaling Pathway
Caption: this compound inhibits ALDH1A3, blocking retinoic acid synthesis and downstream gene expression.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Assay-specific reagents (e.g., for measuring cell viability, reporter gene activity, or a specific biomarker)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle-only control (DMSO).
-
Treatment: Remove the existing medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform the specific assay to measure the desired biological response.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing this compound Cytotoxicity
Objective: To determine the concentration at which this compound becomes cytotoxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, CellTox™ Green)
-
Positive control for cytotoxicity (e.g., staurosporine)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium, alongside a vehicle control and a positive control.
-
Treatment: Replace the medium with the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Measurement: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit to measure cell viability.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the cytotoxic concentration (e.g., CC50).
Experimental Workflow Visualization
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Common Pitfalls in ALDH1A3 Inhibition Assays (featuring MCI-INI-3)
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitors, such as MCI-INI-3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
This compound is a potent and selective inhibitor of ALDH1A3, an enzyme implicated in the progression of certain cancers, including glioma.[1][2][3] This guide will help you navigate potential pitfalls in both biochemical and cell-based assays involving this and similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in IC50 Values
Q: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A: High variability in IC50 values is a frequent challenge and can stem from several sources.[4][5][6] Inconsistent results make it difficult to compare the potency of different compounds or to trust structure-activity relationships.[4]
Troubleshooting Steps:
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, and inadequate mixing of reagents can create concentration gradients in the assay plate, leading to variability.[7]
-
Recommendation: Ensure pipettes are properly calibrated. For viscous solutions like concentrated DMSO stocks, consider using reverse pipetting. Always mix plates gently but thoroughly after adding reagents.
-
-
Solvent Concentration: The final concentration of the compound's solvent (e.g., DMSO) must be consistent across all wells. High or variable DMSO concentrations can inhibit enzyme activity and affect data reliability.[7]
-
Recommendation: Maintain a low and uniform final DMSO concentration (typically ≤1%) in all assay wells, including controls.
-
-
Compound Precipitation: this compound, like many small molecules, is dissolved in a solvent like DMSO but may precipitate when diluted into aqueous assay buffers.[8][9][10] This is a major source of error, leading to lower effective compound concentrations and artificially high IC50 values.[9]
-
Recommendation: Visually inspect solutions for any signs of precipitation. Determine the compound's solubility limit in your specific assay buffer.
-
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to skewed results.[7]
-
Recommendation: Avoid using the outermost wells for critical data points. Instead, fill them with buffer or water to create a humidity barrier.[7]
-
-
Assay Conditions: IC50 values are highly dependent on assay conditions.[4][11] Factors like enzyme concentration, substrate concentration, and incubation time can all influence the final value.
-
Recommendation: Standardize these parameters across all experiments. Ensure the reaction is in the linear range with respect to time and enzyme concentration.[12]
-
Issue 2: High Background Signal in "No Enzyme" Control Wells
Q: I'm observing a high signal in my negative control wells (without ALDH1A3). What could be the cause?
A: High background can mask the true assay signal, reducing the dynamic range and sensitivity of your experiment.[13]
Troubleshooting Steps:
-
Reagent Contamination: The substrate, buffer, or cofactor (NAD+) solution may be contaminated or degraded.
-
Recommendation: Prepare fresh reagents from high-purity stocks. Use a new lot of the substrate if degradation is suspected.[13]
-
-
Assay Plate Autofluorescence: Some plate materials can exhibit autofluorescence at the wavelengths used for detection.
-
Recommendation: Ensure you are using the recommended plate type for your specific assay and reader.[13]
-
-
Reader Settings: An excessively high gain setting on the plate reader can amplify background noise.
-
Recommendation: Optimize the gain setting using your control wells to achieve a balance between signal amplification and noise reduction.[13]
-
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: The potency of this compound is much lower in my cell-based assay compared to the biochemical (cell-free) assay. Why is there a difference?
A: This is a common and expected observation. Biochemical assays measure direct interaction with a purified enzyme, while cell-based assays are influenced by a multitude of additional factors.[14][15]
Factors Influencing Cellular Potency:
-
Cellular ATP Concentrations: For kinase inhibitors, high intracellular ATP levels can outcompete ATP-competitive inhibitors, leading to a higher IC50 in cells. While this compound targets an ALDH enzyme, similar principles of cofactor competition (e.g., with NAD+) can apply.[11]
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor permeability will result in a lower effective intracellular concentration.[11]
-
Efflux Pumps: Cells can actively pump compounds out, reducing their intracellular accumulation and apparent potency.
-
Off-Target Effects & Metabolism: The compound may be metabolized by the cell into less active forms or may engage with other cellular targets.[16]
| Parameter | Biochemical (Cell-Free) Assay | Cell-Based Assay | Reason for Difference |
| Environment | Purified enzyme, controlled buffer | Complex intracellular environment | Cellular factors (pH, viscosity, crowding) affect compound behavior. |
| Cofactor Conc. | Often set near Km for sensitivity | High physiological concentrations (e.g., NAD+) | Competition at the active site is more intense in cells.[11] |
| Compound Access | Direct access to the enzyme | Must cross cell membranes | Poor permeability reduces effective intracellular concentration. |
| Metabolism | None | Compound can be metabolized or effluxed | The active concentration of the compound may be reduced over time. |
| IC50 Value | Generally lower (more potent) | Generally higher (less potent) | Reflects direct target engagement vs. overall cellular effect.[15] |
Experimental Protocols
General Protocol for a Biochemical ALDH1A3 Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
ALDH1A3 Enzyme: Dilute recombinant human ALDH1A3 to the desired final concentration in assay buffer. Keep on ice.
-
Substrate: Prepare a stock solution of a suitable aldehyde substrate.
-
Cofactor: Prepare a stock solution of NAD+.
-
This compound: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute into assay buffer to the desired 2X final concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the 2X this compound dilutions (or vehicle control) to the wells of a 96-well plate.
-
Add 25 µL of 4X ALDH1A3 enzyme solution. Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of a 4X substrate/NAD+ mixture.
-
Monitor the increase in NADH fluorescence or absorbance (e.g., at 340 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling & Experimental Diagrams
Caption: ALDH1A3 inhibition by this compound.
Caption: General workflow for an ALDH1A3 biochemical inhibition assay.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Mci-ini-3 in solution
Welcome to the technical support center for Mci-ini-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A1: Precipitation is a common issue when diluting a concentrated stock of a small molecule inhibitor (typically in DMSO) into an aqueous buffer or cell culture medium. This occurs when the compound's solubility limit is exceeded in the final solution.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize its effect on the experiment while maintaining compound solubility.[1]
-
Sonication: Gentle sonication of the diluted solution can help redissolve precipitated compound.[1]
-
Gentle Warming: Warming the solution to 37°C may aid in solubilization, but be cautious of potential degradation at elevated temperatures.
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Q2: I am concerned about the stability of this compound in my stock solution and working dilutions. How should I prepare and store it?
A2: Proper storage and handling are critical to maintaining the integrity and activity of this compound. While specific stability data for this compound is not extensively published, general best practices for small molecule inhibitors should be followed.
Recommendations:
-
Stock Solutions: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods. If temporary storage is necessary, keep them on ice and protected from light.
Q3: How can I assess the stability of this compound under my specific experimental conditions?
A3: You can perform a simple experiment to determine the stability of this compound in your solution over time.
Experimental Protocol: Stability Assessment
-
Prepare your final working solution of this compound in the desired buffer or cell culture medium.
-
Divide the solution into several aliquots.
-
Store the aliquots under your intended experimental conditions (e.g., 37°C, room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration and purity of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the initial time point (T=0) to determine the rate of degradation.
Data on Small Molecule Stability
While specific quantitative data for this compound stability is not available in the public domain, the following table provides an illustrative example of how different storage conditions can affect the stability of a similar small molecule inhibitor over time.
| Storage Condition | Solvent | Temperature | % Remaining after 1 week | % Remaining after 4 weeks |
| Stock Solution | DMSO | -80°C | >99% | >99% |
| Stock Solution | DMSO | -20°C | >99% | 98% |
| Stock Solution | DMSO | 4°C | 95% | 85% |
| Working Dilution (10µM) | PBS | 37°C | 80% (after 24h) | Not Recommended |
| Working Dilution (10µM) | PBS | 4°C | 98% (after 24h) | 90% |
Note: This data is for illustrative purposes only and may not reflect the actual stability of this compound.
Visual Guides
This compound Mechanism of Action
This compound is a selective, competitive inhibitor of ALDH1A3.[2][3] It binds to the active site of the enzyme, preventing the conversion of retinaldehyde to retinoic acid.[4] This inhibition of retinoic acid biosynthesis has been shown to reduce the viability of certain glioblastoma cells.[5][6]
Caption: Mechanism of this compound inhibition of ALDH1A3.
Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step guide to addressing precipitation issues with this compound in your experiments.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1011366-31-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
How to prevent off-target effects of Mci-ini-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate off-target effects of Mci-ini-3, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3).[1][2] It binds to the enzyme's active site, overlapping with the retinaldehyde binding pocket.[1] Mass spectrometry-based cellular thermal shift analysis has confirmed that ALDH1A3 is the primary binding protein for this compound in mesenchymal glioma stem cell (MES GSC) lysates.[1][2][3]
Q2: How selective is this compound for ALDH1A3 over other ALDH isoforms?
This compound demonstrates high selectivity for ALDH1A3. It has a greater than 140-fold selectivity for ALDH1A3 compared to the closely related isoform ALDH1A1.[1] In fact, ALDH1A1 retains 92% of its specific activity even in the presence of 100 µM this compound.[1][4]
Q3: What are the known off-targets of this compound?
While highly selective for ALDH1A3, mass spectrometry-based cellular thermal shift assays have identified a potential off-target. Mitochondrial oxygen-dependent coproporphyrinogen-III oxidase (CPOX) showed a significant thermal shift in the presence of this compound, indicating a strong interaction.[1] Out of more than 1500 proteins screened, only ALDH1A3 and CPOX showed a strong interaction with this compound.[1]
Q4: What are the expected on-target cellular effects of this compound treatment?
The primary on-target effect of this compound is the inhibition of ALDH1A3 activity, which leads to a significant reduction in retinoic acid (RA) biosynthesis.[1][5] This inhibitory effect is comparable to that observed in ALDH1A3 knockout cells.[1][2][3][5] Consequently, this compound treatment can potently abolish Aldefluor activity in cancer stem cells.[1]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with ALDH1A3 inhibition.
-
Possible Cause: This may be due to the off-target activity of this compound on CPOX or other unidentified proteins.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: Perform a cellular thermal shift assay (CETSA) in your specific cell line to confirm the engagement of both ALDH1A3 and CPOX at your working concentration of this compound.
-
Genetic Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out ALDH1A3. If the observed phenotype persists in these cells upon this compound treatment, it is likely an off-target effect.
-
CPOX Knockout Control: To investigate the specific contribution of the known off-target, create a CPOX knockout cell line. The loss of CPOX has been shown not to affect cell proliferation in some contexts.[2] Compare the effects of this compound in wild-type versus CPOX knockout cells.
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that inhibits ALDH1A3 activity without causing the unexpected phenotype. Higher concentrations are more likely to engage off-targets.
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of ALDH1A3 and the off-target CPOX can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Quantify the mRNA and protein expression levels of ALDH1A3 and CPOX in all cell lines used via qRT-PCR and Western Blot, respectively.
-
Normalize to Target Expression: Correlate the observed cellular response to this compound with the expression level of ALDH1A3.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | K_i_ (µM) | Notes |
| ALDH1A3 | 0.46 | 0.28 | Potent inhibition.[4][6] |
| ALDH1A1 | > 100 | Not Determined | Minimal inhibition, demonstrating high selectivity.[1][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration (µM) | Effect |
| U87MG | Aldefluor | 15 | Strong reduction in ALDH-positive cells.[1] |
| MES GSCs | Aldefluor | 15 | 10-fold reduction in Aldefluor-positive cells.[1] |
| U87MG & MES GSCs | RA Biosynthesis | 15 | Dramatically decreased Retinoic Acid production.[1] |
Experimental Protocols
1. Aldefluor Assay for ALDH Activity
-
Objective: To measure the aldehyde dehydrogenase (ALDH) activity in live cells.
-
Methodology:
-
Harvest and wash cells.
-
Resuspend cells in the Aldefluor assay buffer.
-
Treat one sample with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.
-
Add the activated Aldefluor substrate to all samples and incubate for 30-60 minutes at 37°C.
-
Treat experimental samples with desired concentrations of this compound.
-
Analyze the cell population for fluorescence using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess the binding of this compound to its target proteins in intact cells.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures (e.g., 45°C, 50°C, 55°C).
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by mass spectrometry to identify proteins that are stabilized against thermal denaturation by this compound binding. A significant increase in the amount of a soluble protein at higher temperatures in the this compound treated sample compared to the control indicates target engagement.
-
Visualizations
Caption: this compound inhibits ALDH1A3, blocking Retinoic Acid synthesis.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 6. mdpi.com [mdpi.com]
Mci-ini-3 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mci-ini-3. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3).[1][2][3] Its primary mechanism is to bind to the active site of the ALDH1A3 enzyme, thereby blocking its catalytic activity.[1] This inhibition disrupts the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2][3]
Q2: How selective is this compound for ALDH1A3 over other ALDH isoforms?
This compound exhibits high selectivity for ALDH1A3. It has been shown to have a greater than 140-fold selectivity for ALDH1A3 compared to the closely related isoform ALDH1A1.[1] In cell lysates, mass spectrometry-based cellular thermal shift analysis has confirmed that ALDH1A3 is the primary binding protein for this compound.[1][3]
Q3: What are the expected downstream effects of this compound treatment in cells?
The primary downstream effect of this compound treatment is the inhibition of retinoic acid synthesis.[1] This can impact cellular processes regulated by the RA signaling pathway, which is involved in cell proliferation and differentiation.[1][4] The inhibitory effect of this compound on RA biosynthesis has been shown to be comparable to that of ALDH1A3 knockout.[1][2][3]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Possible Cause 1: Inconsistent Enzyme Activity
-
Troubleshooting Tip: Ensure the recombinant ALDH1A3 enzyme used is of high purity and activity. Perform a quality control check of the enzyme stock before initiating IC50 experiments.
Possible Cause 2: Substrate Concentration
-
Troubleshooting Tip: As this compound is a competitive inhibitor, its apparent IC50 value will be influenced by the concentration of the aldehyde substrate.[1] Use a consistent, non-saturating concentration of the substrate across all experiments. It is recommended to perform full Michaelis-Menten kinetics to determine the Ki value, which is independent of substrate concentration.[1]
Possible Cause 3: Assay Conditions
-
Troubleshooting Tip: Maintain consistent assay conditions such as temperature, pH, and incubation time. Variations in these parameters can affect enzyme kinetics and inhibitor potency. The experimental procedure should be detailed and strictly followed.[1]
Issue 2: Inconsistent Inhibition of ALDH Activity in Cell-Based Assays (e.g., Aldefluor Assay)
Possible Cause 1: Cell Line Heterogeneity
-
Troubleshooting Tip: Different cell lines express varying levels of ALDH isoforms.[3] Confirm the expression level of ALDH1A3 in your cell line of interest using qRT-PCR or Western blotting. The inhibitory effect of this compound will be most pronounced in cells with high ALDH1A3 expression.[3]
Possible Cause 2: Off-Target Effects
-
Troubleshooting Tip: While this compound is highly selective, at very high concentrations it may interact with other proteins. A cellular thermal shift assay (CETSA) can be used to confirm that this compound is engaging with ALDH1A3 specifically within the cellular environment.[1]
Possible Cause 3: Compound Stability and Cellular Uptake
-
Troubleshooting Tip: Ensure that this compound is fully dissolved and stable in your cell culture medium. Assess the cellular uptake of the compound if inconsistent results persist. Time-course experiments can also help determine the optimal incubation time for observing maximal inhibition.[1]
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause 1: Cellular Metabolism of this compound
-
Troubleshooting Tip: Cells may metabolize this compound, reducing its effective intracellular concentration. Consider performing a time-course experiment to evaluate the stability of the compound in your specific cell line.
Possible Cause 2: Presence of Other ALDH Isoforms
-
Troubleshooting Tip: The Aldefluor assay measures the activity of multiple ALDH isoforms. If your cells express other isoforms that are not inhibited by this compound, the overall reduction in ALDH activity may be less than expected from biochemical assays with pure ALDH1A3. Use ALDH1A3 knockout cells as a control to benchmark the expected level of inhibition.[1]
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value | Notes |
| ALDH1A3 | IC50 | 0.46 µM | Determined by biochemical assay.[4] |
| ALDH1A3 | Ki | 0.55 ± 0.11 μM | Competitive inhibitor.[1] |
| ALDH1A1 | Ki | 78.2 ± 14.4 μM | Demonstrates >140-fold selectivity.[1] |
| ALDH1A1 | % Activity | 92% at 100 µM this compound | Shows poor inhibitory effect.[1][5] |
Experimental Protocols
1. Steady-State Enzyme Kinetics for Ki Determination
-
Objective: To determine the inhibition constant (Ki) of this compound for ALDH1A3 and ALDH1A1.
-
Methodology:
-
Perform enzyme activity assays with varying concentrations of the aldehyde substrate in the presence of different fixed concentrations of this compound.
-
Measure the initial reaction rates.
-
Generate double reciprocal plots (Lineweaver-Burk plots) of 1/rate versus 1/[substrate].
-
Analyze the data using linear regression to determine the mode of inhibition and calculate the Ki value.[1]
-
-
Notes: Experiments should be performed in triplicate, and the reported values should be the average of at least three independent experiments.[1][5]
2. Aldefluor Assay for Cellular ALDH Activity
-
Objective: To measure the effect of this compound on ALDH activity in live cells.
-
Methodology:
-
Treat cells with varying concentrations of this compound for a predetermined amount of time.
-
Incubate the cells with the Aldefluor reagent according to the manufacturer's protocol.
-
Analyze the cells using flow cytometry to quantify the percentage of ALDH-positive cells.
-
A specific inhibitor of ALDH, such as diethylaminobenzaldehyde (DEAB), should be used as a negative control.
-
-
Notes: This assay measures the activity of several ALDH isoforms.
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to ALDH1A3 in a cellular context.
-
Methodology:
-
Treat cell lysates with this compound or a vehicle control.
-
Heat the lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble ALDH1A3 at each temperature using mass spectrometry or Western blotting.
-
-
Notes: An increased thermal stability of ALDH1A3 in the presence of this compound indicates direct target engagement.[1]
Visualizations
Caption: this compound inhibits ALDH1A3, blocking Retinoic Acid synthesis.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Refining Mci-ini-3 treatment duration for optimal results
Technical Support Center: Mci-ini-3
This guide provides technical support, troubleshooting advice, and frequently asked questions for researchers working with this compound, a selective inhibitor of the Metastatic Cascade Initiator Kinase 3 (MCIK3). The primary focus is on refining treatment duration to achieve optimal therapeutic effects while minimizing off-target effects and rebound phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Metastatic Cascade Initiator Kinase 3 (MCIK3). In its active state, MCIK3 phosphorylates the cytoskeletal protein Adheron-B, which leads to the disassembly of cell-cell junctions and promotes cell motility. By blocking the kinase activity of MCIK3, this compound prevents the phosphorylation of Adheron-B, thereby stabilizing cell junctions and inhibiting cell migration.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: We recommend starting with a dose-response experiment to determine the IC50 in your specific cell line. Based on our internal validation, the IC50 for most epithelial-derived carcinoma cell lines falls within the 50-200 nM range for a 48-hour treatment period. See Table 1 for reference data.
Q3: How can I confirm that this compound is engaging its target, MCIK3?
A3: Target engagement can be confirmed by performing a Western blot to assess the phosphorylation status of Adheron-B (p-Adheron-B), the direct downstream substrate of MCIK3. A significant reduction in the p-Adheron-B/total Adheron-B ratio following this compound treatment indicates successful target engagement. Please refer to Protocol 3.1 for a detailed methodology.
Troubleshooting Guide: Optimizing Treatment Duration
Issue 1: Rapid Rebound of Adheron-B Phosphorylation After Washout
-
Symptom: You observe a significant reduction in p-Adheron-B during this compound treatment, but levels rebound to or exceed baseline within 6-12 hours after the compound is removed.
-
Potential Cause: The inhibition by this compound is reversible, and the upstream signaling that activates MCIK3 remains active. Upon compound withdrawal, the kinase rapidly resumes its activity, leading to a phosphorylation surge.
-
Suggested Solution:
-
Implement a Pulsed Dosing Schedule: Instead of continuous treatment, consider a pulsed schedule (e.g., 24 hours on, 12 hours off) to maintain suppression of the pathway while minimizing adaptive resistance.
-
Investigate Upstream Activators: The rebound effect may be driven by a compensatory upregulation of the upstream growth factor "GFX". Consider combination therapy with an inhibitor targeting the GFX receptor.
-
Perform a Time-Course Washout Experiment: Analyze p-Adheron-B levels at multiple time points post-washout (e.g., 2, 6, 12, 24 hours) to precisely map the rebound kinetics in your system.
-
Issue 2: Decreased Cell Viability with Treatment Durations Beyond 72 Hours
-
Symptom: While this compound is designed to be non-cytotoxic, you observe a significant decrease in cell viability (e.g., via MTS or Annexin V staining) in experiments lasting longer than 72 hours.
-
Potential Cause:
-
Off-Target Kinase Inhibition: At longer durations, the cumulative effect of inhibiting other structurally similar kinases may lead to cellular toxicity.
-
Metabolic Stress: Prolonged inhibition of a key signaling node can disrupt cellular homeostasis, leading to metabolic collapse or apoptosis.
-
-
Suggested Solution:
-
Confirm On-Target Toxicity: Use a lower, more targeted concentration (e.g., at or slightly below the IC50 for p-Adheron-B inhibition) for long-duration experiments.
-
Assess Apoptosis Markers: Perform Western blots for cleaved Caspase-3 or PARP to confirm if the observed cell death is due to apoptosis.
-
Shorten Duration, Increase Frequency: Test a protocol with a shorter treatment duration (e.g., 48 hours) followed by a drug-free period before re-application to allow cells to recover.
-
Data Presentation
Table 1: this compound Dose-Response in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | IC50 (nM) for p-Adheron-B Inhibition |
|---|---|---|
| MCF-7 | Breast | 85 nM |
| A549 | Lung | 110 nM |
| HCT116 | Colon | 95 nM |
| PANC-1 | Pancreatic | 150 nM |
Table 2: Time-Course of p-Adheron-B Inhibition and Rebound (100 nM this compound)
| Time Point | Treatment Phase | % p-Adheron-B Inhibition (vs. Control) |
|---|---|---|
| 24h | Treatment | 88% |
| 48h | Treatment | 92% |
| 6h Post-Washout | Washout | 45% |
| 12h Post-Washout | Washout | 15% |
| 24h Post-Washout | Washout | -10% (Rebound) |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway showing this compound inhibition of the MCIK3 kinase.
Caption: Logical workflow for optimizing this compound treatment duration.
Experimental Protocols
Protocol 3.1: Western Blot for p-Adheron-B and Total Adheron-B
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere for 24 hours until they reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the specified duration.
-
Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for p-Adheron-B (e.g., 1:1000) and total Adheron-B (e.g., 1:1000) overnight at 4°C. Use a loading control antibody like GAPDH or β-Actin.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using ImageJ or similar software. Normalize p-Adheron-B signal to total Adheron-B and then to the loading control.
Protocol 3.2: Cell Viability (MTS) Assay for Time-Course Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow them to adhere overnight.
-
Treatment: Add 100 µL of media containing 2x the final concentration of this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72, 96 hours).
-
MTS Reagent Addition: At the end of each time point, add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Blank-correct the absorbance values. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells for each time point.
Technical Support Center: Overcoming Resistance to Mci-ini-3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mci-ini-3, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3).[1][2] It acts as a competitive inhibitor, binding to the active site of the ALDH1A3 enzyme.[1][2] This inhibition blocks the biosynthesis of retinoic acid and is being investigated as a therapeutic strategy to target cancer stem cells (CSCs) in various cancers, including glioma.[1][2]
Q2: How can I confirm that this compound is engaging with its target, ALDH1A3, in my cancer cells?
A2: Target engagement of this compound with ALDH1A3 in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA).[3] This method is based on the principle that a protein becomes more thermally stable when bound to a ligand.[4][5] A successful CETSA experiment will show a shift in the melting curve of ALDH1A3 in the presence of this compound, indicating direct binding.[3]
Q3: What are the known mechanisms of resistance to ALDH inhibitors in cancer cells?
A3: While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to ALDH inhibitors, in general, can arise through several mechanisms:
-
Upregulation or isoform switching of ALDH: Cancer cells may compensate for the inhibition of one ALDH isoform by upregulating the expression of other isoforms, such as ALDH1A1.[6][7]
-
Activation of compensatory signaling pathways: Pathways that promote cell survival and stemness, such as Wnt, Notch, and PI3K/AKT/mTOR, can be activated to bypass the effects of ALDH1A3 inhibition.[8][9]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to the increased removal of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[10][11]
-
Alterations in the tumor microenvironment: The tumor microenvironment can influence the expression of ALDH and contribute to therapeutic resistance.[12]
Q4: Are there any known combination strategies to overcome resistance to this compound?
A4: Combining this compound with other therapeutic agents is a promising strategy to overcome potential resistance. While specific combinations with this compound are likely in preclinical stages, general strategies for ALDH inhibitors include:
-
Combination with conventional chemotherapy: Targeting ALDH may sensitize cancer cells to standard chemotherapeutic agents.[13][14]
-
Combination with immunotherapy: ALDH inhibition may enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.[13][14]
-
Dual targeting of signaling pathways: Co-inhibition of ALDH1A3 and a key survival pathway (e.g., PI3K/AKT) could prevent the activation of compensatory mechanisms.[9]
Troubleshooting Guides
Problem 1: Reduced or no observable effect of this compound on cancer cell viability or stemness.
| Possible Cause | Suggested Solution |
| 1. Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. |
| 2. Poor cellular uptake of the inhibitor. | Verify target engagement using a Cellular Thermal Shift Assay (CETSA). |
| 3. Intrinsic resistance of the cancer cell line. | Profile the expression of ALDH isoforms in your cell line. High expression of other isoforms (e.g., ALDH1A1) may confer intrinsic resistance. |
| 4. Acquired resistance during prolonged treatment. | Analyze post-treatment cells for upregulation of other ALDH isoforms or activation of bypass signaling pathways (e.g., Wnt, PI3K/AKT). |
Problem 2: Development of resistance to this compound after an initial response.
| Possible Cause | Suggested Solution |
| 1. Upregulation of other ALDH isoforms (isoform switching). | Use RT-qPCR or Western blotting to assess the expression levels of other ALDH family members (e.g., ALDH1A1, ALDH2). Consider using a pan-ALDH inhibitor or a combination of isoform-specific inhibitors. |
| 2. Activation of compensatory survival pathways. | Perform pathway analysis (e.g., Western blotting for key phosphorylated proteins) to identify activated pathways such as PI3K/AKT or Wnt. Test the efficacy of combining this compound with an inhibitor of the identified pathway. |
| 3. Increased drug efflux via ABC transporters. | Measure the expression and activity of ABC transporters like P-glycoprotein (MDR1) and ABCG2.[10][15] Consider co-treatment with an ABC transporter inhibitor. |
Data Presentation
Table 1: Efficacy of this compound in Glioblastoma Stem Cells (GSCs)
| Cell Line | This compound IC50 (µM) | ALDH1A3 Expression | Reference |
| MES GSCs | ~0.5 - 1.0 | High | [16] |
| PN GSCs | >10 | Low | [1][2] |
Table 2: Selectivity of this compound for ALDH1A3 over ALDH1A1
| Enzyme | This compound IC50 (µM) | Fold Selectivity (ALDH1A1/ALDH1A3) | Reference |
| ALDH1A3 | 0.46 | >140-fold | [16] |
| ALDH1A1 | >65 | [16] |
Experimental Protocols
Aldefluor Assay for ALDH Activity
This protocol is adapted from publicly available resources and is intended to measure the activity of ALDH in live cells.[17][18][19][20][21]
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.
-
Add the activated ALDEFLUOR™ reagent to both the "test" and "control" tubes.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population will be the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" (DEAB-treated) sample.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to confirm this compound binding to ALDH1A3.[4][5][22][23]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Thermal cycler or heating block
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and centrifuge to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Quantify the amount of soluble ALDH1A3 in the supernatant at each temperature using Western blotting.
-
A positive target engagement will result in a higher amount of soluble ALDH1A3 at elevated temperatures in the this compound-treated samples compared to the DMSO control, indicating thermal stabilization of the protein upon ligand binding.
Visualizations
Caption: this compound inhibits the ALDH1A3-mediated conversion of retinaldehyde to retinoic acid.
Caption: A logical workflow for troubleshooting reduced efficacy of this compound.
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. ALDH1A3 upregulation and spontaneous metastasis formation is associated with acquired chemoresistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of aldehyde dehydrogenase (ALDH) in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting aldehyde dehydrogenase enzymes in combination with chemotherapy and immunotherapy: An approach to tackle resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. stemcell.com [stemcell.com]
- 18. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. stemcell.com [stemcell.com]
- 21. ALDEFLUOR Assay [bio-protocol.org]
- 22. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MCI-INI-3 Quality Control and Purity Assessment
Welcome to the technical support center for MCI-INI-3, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control (QC) and purity assessment of this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, competitive inhibitor of human aldehyde dehydrogenase 1A3 (ALDH1A3).[1][2] ALDH1A3 is an enzyme responsible for the oxidation of retinal to retinoic acid (RA).[3] By inhibiting ALDH1A3, this compound blocks the biosynthesis of retinoic acid.[1][4] Retinoic acid is a signaling molecule that binds to nuclear receptors (RAR and RXR) to regulate the transcription of numerous target genes involved in cellular differentiation, proliferation, and other biological processes.[5][6][7]
Q2: What are the most critical quality control parameters to assess for a new batch of this compound?
A2: For any new batch of this compound, it is crucial to assess the following:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantification of the compound's purity and identification of any impurities.
-
Solubility: Ensuring the compound dissolves appropriately in the intended solvent for your experiments.
-
Stability: Assessing the compound's stability in solution under your experimental and storage conditions.
Q3: My this compound solution appears to have a precipitate after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[8] To address this, slowly thaw the solution at room temperature and vortex gently to ensure it is fully redissolved before use. To prevent this, consider storing the compound in a solvent appropriate for long-term storage at your desired temperature and at a concentration that does not exceed its solubility at that temperature. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[8]
Q4: I am observing high background or non-specific effects in my cell-based assays. Could this be related to the quality of my this compound?
A4: Yes, impurities or degradation products in your this compound sample could lead to off-target effects or cellular toxicity, resulting in high background or non-specific responses. It is essential to use highly pure this compound and to perform regular purity checks, especially for older stock solutions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the quality control and purity assessment of this compound using standard analytical techniques.
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH for the analyte. | Operate at a lower pH to ensure full protonation of ionizable silanol (B1196071) groups. Use a highly deactivated (end-capped) column. Ensure the mobile phase buffer has sufficient capacity. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or from a previous injection. | Flush the column and injector with a strong solvent. Use fresh, high-purity mobile phase solvents. Run a blank gradient to identify the source of the ghost peaks. |
| Variable Retention Times | Fluctuations in column temperature; Changes in mobile phase composition; Column degradation. | Use a column oven to maintain a consistent temperature.[9] Prepare fresh mobile phase and ensure proper mixing. If the column is old or has been exposed to harsh conditions, replace it. |
| Poor Resolution | Inadequate separation between this compound and impurities. | Optimize the mobile phase composition and gradient. Consider a column with a different selectivity or a smaller particle size for higher efficiency. |
LC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization/Sensitivity | Inappropriate ionization mode (ESI vs. APCI); Suboptimal source parameters; Ion suppression from matrix components. | Test both positive and negative electrospray ionization (ESI) modes. Optimize source parameters such as capillary voltage, cone voltage, and gas flow.[10] Ensure adequate chromatographic separation from interfering matrix components. |
| Presence of Adduct Ions (e.g., [M+Na]+, [M+K]+) | Contamination of the mobile phase, sample, or glassware with salts. | Use high-purity solvents and additives. Use plastic containers where possible to avoid leaching of sodium and potassium from glass. |
| In-source Fragmentation | High source temperature or cone voltage. | Reduce the source temperature and/or cone voltage to minimize fragmentation of the parent ion. |
| Difficulty Identifying Unknown Impurities | Lack of fragmentation information. | Perform MS/MS analysis on the impurity peak to obtain fragment ions, which can help in structural elucidation. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound. Method optimization will be required for your specific instrumentation and column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Instrumentation:
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength determined by UV-Vis scan of this compound)
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Identity Confirmation and Impurity Analysis by LC-MS/MS
This protocol outlines a general approach for confirming the identity of this compound and identifying potential impurities.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the initial mobile phase composition.
-
LC Conditions (Starting Point):
-
Use a similar mobile phase and gradient as the HPLC method, but adapted for UHPLC (e.g., faster gradient, lower flow rate if using a smaller column).
-
-
MS/MS Parameters (Starting Point):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode:
-
Full Scan (MS1): To determine the m/z of the parent ion of this compound and any impurities.
-
Product Ion Scan (MS2): To obtain fragmentation patterns for structural confirmation and impurity identification.
-
-
MRM (for quantification if needed): Determine the precursor and major product ions for this compound.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy.[10]
-
-
Data Analysis:
-
Confirm the identity of this compound by matching the observed parent ion m/z with its calculated molecular weight and by analyzing its fragmentation pattern.
-
For any observed impurities, analyze their m/z and fragmentation patterns to propose potential structures.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for unambiguous structure confirmation and can also be used for purity assessment.
Materials:
-
This compound sample (typically >1 mg)
-
Deuterated solvent (e.g., DMSO-d6)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent.
-
NMR Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons for complete structural assignment.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with the expected structure of this compound.
-
Integrate the peaks in the ¹H NMR spectrum to assess the relative ratios of different protons and to identify any impurities with distinct proton signals.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the ALDH1A3-mediated synthesis of retinoic acid.
Caption: A typical quality control workflow for a new batch of this compound.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sapiens.uax.com [sapiens.uax.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 7. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of MCI-INI-3 for ALDH1A3: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a molecular inhibitor is a critical step in preclinical development. This guide provides a comprehensive comparison of MCI-INI-3, a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), with other known inhibitors. Experimental data and detailed protocols are presented to support the validation of this compound's selectivity.
This compound has emerged as a selective, competitive inhibitor of human ALDH1A3, an enzyme implicated in cancer stem cell biology and resistance to therapy.[1][2][3] Understanding its performance against other ALDH isoforms and alternative inhibitors is crucial for its potential therapeutic application.
Comparative Inhibitor Performance
The following table summarizes the inhibitory activity of this compound and other compounds against ALDH1A3 and the closely related isoform ALDH1A1. This data highlights the superior selectivity of this compound.
| Inhibitor | Target | Ki (μM) | IC50 (μM) | Selectivity (over ALDH1A1) |
| This compound | ALDH1A3 | 0.55 [4] | - | >140-fold[5][6] |
| ALDH1A1 | 78.2[4] | - | ||
| NR6 | ALDH1A3 | 3.7 ± 0.4[5] | 5.3 ± 1.5[5][7] | High (Specific values not detailed in search results)[7][8] |
| YD1701 | ALDH1A3 | - | - | Showed stronger binding to ALDH1A3 than other isoforms[5] |
Experimental Validation Protocols
The selectivity of this compound for ALDH1A3 has been validated through several key experiments. The methodologies for these are outlined below.
Enzyme Inhibition Assay (Determination of Ki and IC50)
This biochemical assay quantifies the potency and selectivity of an inhibitor against purified enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human ALDH1A3 and ALDH1A1 are purified.
-
Reaction Mixture: A reaction buffer containing NAD⁺, the specific aldehyde substrate (e.g., retinal), and varying concentrations of the inhibitor (this compound or comparator) is prepared.
-
Initiation: The reaction is initiated by adding the purified ALDH enzyme.
-
Detection: The rate of NADH formation is monitored spectrophotometrically at 340 nm.
-
Data Analysis:
-
IC50 Determination: The inhibitor concentration that reduces enzyme activity by 50% is calculated by fitting the data to a dose-response curve.
-
Ki Determination: The inhibition constant (Ki) is determined by measuring reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.
Protocol:
-
Cell Treatment: Mesenchymal glioma stem cell (GSC) lysates are treated with this compound or a vehicle control.[1][2][3]
-
Heating: The treated lysates are heated at a range of temperatures.
-
Protein Separation: The soluble protein fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Detection: The amount of soluble ALDH1A3 at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature for the this compound treated sample compared to the control indicates direct binding and stabilization of ALDH1A3 by the inhibitor. Mass spectrometry-based analysis has confirmed that ALDH1A3 is the primary binding protein for this compound in GSC lysates.[1][2][3]
Aldefluor Assay
This cell-based assay measures the activity of intracellular ALDH enzymes and is commonly used to identify and isolate cancer stem cell populations.
Protocol:
-
Cell Preparation: A single-cell suspension of the desired cell line (e.g., U87MG glioma cells) is prepared.[6]
-
Aldefluor Reagent: The cells are incubated with the Aldefluor reagent, a fluorescent, non-toxic substrate for ALDH.
-
Inhibitor Treatment: A parallel sample is treated with the specific ALDH inhibitor (this compound) as a negative control.
-
Flow Cytometry: The fluorescence of the cell population is analyzed by flow cytometry. ALDH-positive cells will exhibit high fluorescence.
-
Data Analysis: The percentage of ALDH-positive cells is determined. A significant reduction in the ALDH-positive population in the presence of this compound demonstrates its inhibitory effect on cellular ALDH activity.[6]
Visualizing Experimental and Signaling Contexts
To further clarify the experimental process and the biological relevance of ALDH1A3, the following diagrams are provided.
Conclusion
The presented data robustly supports the high selectivity of this compound for ALDH1A3 over the closely related ALDH1A1 isoform. Biochemical assays demonstrate its potent inhibitory constant, while cell-based assays confirm its on-target activity within a complex biological system. This level of selectivity is a promising characteristic for a therapeutic candidate, minimizing the potential for off-target effects. The detailed protocols provided herein offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting ALDH1A3 with selective inhibitors like this compound.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Mci-ini-3 Versus Other ALDH Inhibitors: A Comparative Analysis for Drug Development Professionals
A detailed examination of Mci-ini-3 in the landscape of aldehyde dehydrogenase inhibitors, providing key comparative data, experimental methodologies, and pathway visualizations to guide research and development.
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial in cellular detoxification and biosynthesis, notably in the production of retinoic acid. Their upregulation in various cancers, particularly in cancer stem cells (CSCs), is linked to therapeutic resistance and poor prognosis, making them a compelling target for novel anti-cancer therapies. This compound has emerged as a potent and selective inhibitor of ALDH1A3, an isoform implicated in the progression of several cancers, including glioblastoma. This guide provides a comparative overview of this compound against other notable ALDH inhibitors, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
Quantitative Comparison of ALDH Inhibitor Potency and Selectivity
The efficacy and utility of an ALDH inhibitor are largely determined by its potency (IC50 and Ki values) and its selectivity for the target isoform over other ALDHs. The following tables summarize the available quantitative data for this compound and a selection of other ALDH inhibitors.
| Inhibitor | Target Isoform | IC50 (µM) | Ki (µM) | Mechanism of Action | Selectivity Profile |
| This compound | ALDH1A3 | 0.46 | 0.55 | Competitive | >140-fold selective for ALDH1A3 over ALDH1A1.[1] No significant inhibition of ALDH16A1, ALDH7A1, ALDH9A1, ALDH2, ALDH1B1, ALDH18A1.[2] |
| NCT-501 | ALDH1A1 | 0.04 | - | Competitive | >1425-fold selective for ALDH1A1 over ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 µM for these isoforms).[3][4] |
| CM-121 | ALDH1A2 | 0.54 | - | Reversible | Selective for ALDH1A2. |
| Disulfiram | Pan-ALDH | - | - | Irreversible | Non-selective inhibitor of multiple ALDH isoforms, including ALDH1A1 and ALDH2.[5] |
| DEAB | Pan-ALDH | 0.057 (ALDH1A1) | 0.01 (ALDH1A1) | Competitive/Irreversible | Inhibits multiple ALDH isoforms including ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1 with varying potency.[6] |
Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here is for comparative purposes and is collated from various sources.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for key assays used to characterize ALDH inhibitors.
Spectrophotometric ALDH Enzyme Activity Assay
This assay quantifies the enzymatic activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A3, ALDH1A1)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0-9.0
-
Cofactor: NAD⁺ (or NADP⁺, depending on the isoform)
-
Substrate: Aldehyde substrate (e.g., retinaldehyde for ALDH1A3)
-
Test Inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ALDEFLUOR™ Assay for Cellular ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a broad-spectrum ALDH inhibitor)
-
Single-cell suspension of the cells of interest
-
ALDEFLUOR™ Assay Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the test cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Control and Test Samples: For each cell type, prepare a "test" tube and a "control" tube.
-
DEAB Control: To the "control" tube, add the DEAB inhibitor. This will serve as a negative control to define the ALDH-negative population.
-
ALDEFLUOR™ Staining: Add the activated ALDEFLUOR™ reagent to both the "test" and "control" tubes.
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
Flow Cytometry Analysis: Following incubation, acquire the cells on a flow cytometer.
-
Gating and Analysis: Gate on the viable cell population based on forward and side scatter. Use the DEAB-treated sample to set the gate for the ALDH-positive population. The percentage of ALDH-positive cells in the "test" sample can then be quantified.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which ALDH inhibitors function is critical. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: A typical workflow for the discovery and development of ALDH inhibitors.
Caption: The role of ALDH1A3 in the retinoic acid signaling pathway and its inhibition by this compound.
Caption: The role of high ALDH activity in promoting cancer stem cell properties and the therapeutic potential of ALDH inhibitors.
References
- 1. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometric Aldehyde Dehydrogenase Assay Enables a Fast and Accurate Human Umbilical Cord Blood Hematopoietic Stem Cell Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mci-ini-3 Efficacy Versus ALDH1A3 Knockout
This guide provides a detailed comparison of the pharmacological inhibitor Mci-ini-3 and the genetic method of ALDH1A3 knockout for studying the function of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Elevated ALDH activity is linked to poor outcomes in many solid tumors, as it may regulate the proliferation and chemoresistance of cancer stem cells (CSCs)[1][2][3]. ALDH1A3, in particular, has been identified as a key enzyme in mesenchymal glioma stem cells (MES GSCs) and is a target for novel therapeutics[1][2][4]. Both the selective inhibitor this compound and CRISPR/Cas9-mediated knockout are powerful tools for investigating the role of ALDH1A3.
Mechanism of Action
This compound is a selective, competitive inhibitor that targets the active site of the human ALDH1A3 enzyme.[1][2][4] Structural analysis shows that this compound binds within the enzyme's catalytic pocket, overlapping with the binding site of retinaldehyde, its natural substrate.[1] This binding physically obstructs access to the catalytic cysteine residue. Mass spectrometry-based cellular thermal shift analysis has confirmed that ALDH1A3 is the primary protein that this compound binds to in MES GSC lysates.[1][2][4]
ALDH1A3 knockout involves the use of gene-editing technologies, such as CRISPR/Cas9, to permanently delete the ALDH1A3 gene. This results in the complete and continuous absence of the ALDH1A3 protein, thereby eliminating its enzymatic function within the cell.[1]
Comparative Efficacy Data
The inhibitory effects of this compound on ALDH1A3 function have been shown to be comparable to those achieved through ALDH1A3 knockout, particularly in the context of retinoic acid (RA) biosynthesis.[1][2][4]
Biochemical Inhibition
This compound demonstrates high selectivity and potency for ALDH1A3 over the closely related isoform ALDH1A1.
| Compound | Target | IC50 (µM) | Selectivity (over ALDH1A1) |
| This compound | ALDH1A3 | 0.46[5] | >140-fold[1] |
| This compound | ALDH1A1 | >100 | - |
Cellular ALDH Activity
Treatment with this compound significantly reduces the population of ALDH-positive cells in a dose- and time-dependent manner, as measured by the Aldefluor assay.
| Cell Line | Treatment | Concentration | Time | % ALDH+ Cells (Reduction) |
| U87MG | This compound | 15 µM | 24 hours | ~10% (from ~50%) |
| MES GSCs | This compound | 15 µM | 6 days | 4.7% (from 44.7%)[1] |
| GSC-326 | ALDH1A3 Knockout | - | - | Significant reduction in ALDH activity[4] |
Inhibition of Retinoic Acid (RA) Biosynthesis
Both this compound and ALDH1A3 knockout lead to a dramatic reduction in the synthesis of retinoic acid from its precursors, retinol (B82714) (ROL) and retinaldehyde (RAL).
| Model | Condition | Precursor | Outcome |
| U87MG Cells | ALDH1A3 Knockout | RAL | Strong reduction in RA production[1] |
| MES GSC-83 | ALDH1A3 Knockout | ROL | Strong reduction in RA biosynthesis[1] |
| U87MG Cells | This compound (15 µM) | ROL or RAL | Dramatically decreased RA production[4] |
| MES GSCs | This compound (15 µM) | ROL or RAL | Dramatically decreased RA production[4] |
Effects on Cell Proliferation
The impact on cell proliferation is more nuanced. While ALDH1A3 knockout has been shown to slightly reduce proliferative capacity, the cells remain viable.
| Model | Condition | Effect on Proliferation |
| GSC-83 Cells | ALDH1A3 Knockout | Slightly reduced proliferation[4] |
| GSC-326 Cells | ALDH1A3 Knockout | Slightly reduced proliferation[4] |
| MDA-231 & MDA-468 Cells | shRNA Knockdown | Attenuated cell proliferation[6] |
| MDA-231 & MDA-468 Cells | This compound | Reduced cell proliferation |
Signaling Pathway and Experimental Workflow
The primary pathway affected by both this compound and ALDH1A3 knockout is the biosynthesis of retinoic acid, a critical signaling molecule involved in cell growth and differentiation.
Caption: Inhibition of ALDH1A3 by this compound or knockout blocks the conversion of retinaldehyde to retinoic acid.
The general workflow for comparing these two methodologies involves parallel experiments on wild-type, ALDH1A3 knockout, and this compound-treated cells.
Caption: Workflow for comparing ALDH1A3 knockout and this compound inhibitor effects on cellular functions.
Experimental Protocols
ALDH1A3 Knockout via CRISPR/Cas9
-
Guide RNA Design: Guide RNAs (gRNAs) are designed to target the first exon of the ALDH1A3 gene. Non-targeting gRNAs are used as controls.
-
Lentiviral Production: The gRNA sequences are ligated into a lentiviral vector system (e.g., LentiCrispr-V2) which also expresses Cas9 nuclease. Lentivirus is produced by transfecting packaging cells.
-
Transduction: Target cells (e.g., GSC-83, GSC-326) are infected with the lentivirus.
-
Selection and Validation: Two days post-infection, cells undergo selection with an appropriate antibiotic (e.g., puromycin). Knockout efficiency is validated after approximately 14 days by Western Blot analysis to confirm the absence of ALDH1A3 protein expression.[4]
Aldefluor Assay for ALDH Activity
-
Cell Preparation: Single-cell suspensions are prepared from cultured cells.
-
Staining: Cells are incubated with the Aldefluor reagent, which is a fluorescent substrate for ALDH. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used in a parallel sample to establish the baseline fluorescence and define the ALDH-positive gate.
-
Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer. The percentage of ALDH-positive (Aldefluor-bright) cells is calculated by subtracting the DEAB-treated control background.[1]
Retinoic Acid Biosynthesis Assay
-
Cell Treatment: Control and ALDH1A3-KO cells (or this compound treated cells) are incubated with RA precursors, either retinol (e.g., 10 µM) or retinaldehyde (e.g., 5 µM).
-
Extraction: After a set incubation period, cells and the culture medium are harvested separately. Retinoids are extracted from the samples.
-
Analysis: The extracted retinoids are analyzed by normal-phase high-performance liquid chromatography (HPLC). The amount of RA produced is quantified and compared between the different conditions, with the output from control cells normalized to 1.[7]
Conclusion
Both this compound and ALDH1A3 knockout are effective methods for inhibiting ALDH1A3 function and studying its downstream effects.
-
This compound offers a potent, selective, and temporally controlled method of inhibition. Its effects are reversible, making it suitable for studying the acute consequences of ALDH1A3 inhibition and for potential therapeutic development.
-
ALDH1A3 knockout provides a permanent and complete ablation of the gene's function. This method is ideal for studying the long-term consequences of ALDH1A3 loss and for creating stable cell lines for screening and mechanistic studies, though it may be subject to compensatory mechanisms over time.
The choice between these two methodologies will depend on the specific research question. For validating ALDH1A3 as a drug target, the pharmacological approach with this compound is highly relevant. For fundamental studies on the genetic requirement of ALDH1A3, the knockout model is indispensable. The finding that the effects of this compound are comparable to a genetic knockout validates its on-target efficacy and supports its use as a reliable tool for ALDH1A3 research.[1][2][4]
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells [iris.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Mci-ini-3's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mci-ini-3, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), with other relevant compounds. The data presented here is intended to assist researchers in evaluating the potential of this compound in various cancer cell lines, particularly those of glial origin.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective competitive inhibitor of ALDH1A3, an enzyme implicated in cancer stem cell survival, proliferation, and resistance to therapy.[1][2] Elevated ALDH activity is correlated with poor prognosis in several solid tumors.[1][2] this compound binds to the active site of ALDH1A3, thereby blocking the biosynthesis of retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.[1][2] This targeted inhibition makes this compound a promising candidate for cancer therapy, particularly for tumors with high ALDH1A3 expression, such as mesenchymal glioma stem cells.[1][2]
Comparative Efficacy of ALDH1A3 Inhibitors
This section compares the inhibitory activity and effects on cell viability of this compound with other known ALDH1A3 inhibitors, including NR6 and YD1701, as well as the pan-ALDH inhibitor DEAB.
Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and its alternatives against ALDH1A3 and other ALDH isoforms. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity | Cell Line/System | Reference |
| This compound | ALDH1A3 | 0.46 | 0.55 | >140-fold vs ALDH1A1 | Recombinant Human Enzyme | [3] |
| This compound | ALDH1A1 | - | 78.2 | Recombinant Human Enzyme | [3] | |
| NR6 | ALDH1A3 | 5.3 | 3.7 | Highly selective vs ALDH1A1/1A2 | Recombinant Enzyme | [4][5] |
| YD1701 | ALDH1A3 | 22.5 | - | - | Cell-free assay | [6] |
| DEAB | ALDH1A1 | 0.057 | 0.01 | Pan-ALDH inhibitor | Recombinant Human Enzyme | [7] |
| DEAB | ALDH1A3 | <15 | - | Recombinant Human Enzyme | [7] |
Effects on Glioblastoma Cell Viability
The table below presents the cytotoxic effects of this compound and other inhibitors on various glioblastoma cell lines.
| Inhibitor | Cell Line | Effect on Cell Viability | Concentration | Reference |
| This compound | GSC-326 (WT) | IC50: 26.21 µM | 26.21 µM | [1] |
| This compound | GSC-326 (ALDH1A3-KO) | IC50: 28.21 µM | 28.21 µM | [1] |
| NR6 | U87MG | EC50: 0.378 nM | 0.378 nM | [5] |
| NR6 | HCT116 | EC50: 0.648 nM | 0.648 nM | [5] |
| DEAB | GSC-326 (WT) | IC50: 23.78 µM | 23.78 µM | [1] |
| DEAB | GSC-326 (ALDH1A3-KO) | IC50: 23.47 µM | 23.47 µM | [1] |
| Temozolomide (B1682018) | U-251 MG | IC50: submillimolar range | - | [8] |
| Temozolomide | T98-G | IC50: submillimolar range | - | [8] |
Inhibition of ALDH Activity in Glioblastoma Cell Lines
The following data illustrates the ability of this compound to reduce the population of ALDH-positive cells, a key indicator of cancer stem cell activity.
| Inhibitor | Cell Line | Treatment | Reduction in ALDH+ Cells | Reference |
| This compound | U87MG | 1.5 µM | From 33% to 1% | [1] |
| This compound | U87MG (enriched ALDH+) | 10 µM for 15 min | From 75% to 2% | [1] |
| This compound | GSC-326 | 15 µM for 6 days | 10-fold reduction (from 44.7% to 4.7%) | [1] |
This compound in Combination with Standard Chemotherapy
The role of ALDH in chemoresistance suggests that its inhibition could enhance the efficacy of standard chemotherapeutic agents like temozolomide (TMZ), the current standard of care for glioblastoma. While direct studies combining this compound with TMZ are not yet widely published, the principle has been demonstrated with other ALDH inhibitors. For instance, the pan-ALDH inhibitor DEAB has been shown to resensitize TMZ-resistant glioblastoma cells.[9] Combination therapy with ALDH inhibitors and TMZ has shown to decrease cell viability, migration, and invasion in glioblastoma cell lines.[10][11]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits ALDH1A3, blocking retinoic acid synthesis and downstream signaling.
Experimental Workflow for Assessing ALDH Activity
Caption: Workflow for measuring ALDH activity using the Aldefluor assay.
Experimental Protocols
Aldefluor Assay for ALDH Activity
This protocol is adapted from manufacturer's instructions and published studies.[12]
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Substrate Reaction:
-
Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent (BAAA).
-
Control Sample: Immediately transfer 0.5 mL of the test sample to a new tube containing 5 µL of DEAB, a specific ALDH inhibitor.
-
-
Incubation: Incubate both test and control tubes for 30-60 minutes at 37°C, protected from light.
-
Cell Staining (Optional): For viability, cells can be stained with a viability dye like propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry: Acquire events on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cell population in the test sample that is diminished in the presence of DEAB in the control sample.
MTT Assay for Cell Viability
This is a general protocol for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Retinoic Acid Biosynthesis Assay
This protocol provides a general framework for measuring the synthesis of retinoic acid.
-
Cell Culture and Treatment: Culture cells to near confluency. Replace the medium with a serum-free medium containing a known concentration of the precursor, all-trans-retinal, with and without the inhibitor (e.g., this compound).
-
Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) to allow for the conversion of retinal to retinoic acid.
-
Extraction: Harvest the cells and the culture medium. Extract the retinoids using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Quantification: Analyze the extracted retinoids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of retinoic acid produced.
-
Normalization: Normalize the amount of retinoic acid to the total protein content of the cell lysate.
Conclusion
This compound demonstrates high potency and selectivity for ALDH1A3, effectively reducing ALDH activity and impacting the viability of glioblastoma cells. While direct comparative studies with other selective inhibitors like NR6 and YD1701 are limited, the available data suggests this compound is a highly promising candidate for further investigation. Its mechanism of action, targeting a key enzyme in cancer stem cell biology, positions it as a valuable tool for both basic research and potential therapeutic development, particularly in combination with standard-of-care chemotherapies like temozolomide. The provided protocols and data serve as a foundational guide for researchers aiming to validate and expand upon the promising effects of this compound in various cancer models.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniupo.it [iris.uniupo.it]
- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde dehydrogenase 1A1—a new mediator of resistance to temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. P08.28 The combination therapy with temozolomide and DWMA-003TS for glioblastoma in vitro and invivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ALDH1A3 induces mesenchymal differentiation and serves as a predictor for survival in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
MCI-INI-3: A Potent and Highly Selective ALDH1A3 Inhibitor for Research and Drug Development
For researchers, scientists, and drug development professionals, MCI-INI-3 has emerged as a critical tool for investigating the role of aldehyde dehydrogenase 1A3 (ALDH1A3) in various physiological and pathological processes. This comparison guide provides an objective overview of this compound's specificity against other ALDH isoforms, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a small molecule inhibitor that demonstrates remarkable potency and selectivity for the ALDH1A3 isoform, a key enzyme in retinoic acid biosynthesis and a marker for cancer stem cells in several tumor types.[1][2][3] Its high specificity makes it an invaluable probe for dissecting the specific functions of ALDH1A3 in complex biological systems, offering a distinct advantage over broader-spectrum ALDH inhibitors.
Comparative Specificity Profiling of this compound
Experimental data robustly supports the high selectivity of this compound for ALDH1A3 over other ALDH isoforms, most notably the closely related ALDH1A1. The following table summarizes the key inhibitory activity data.
| ALDH Isoform | IC50 (µM) | Ki (µM) | Selectivity vs. ALDH1A3 |
| ALDH1A3 | 0.46 | 0.55 | - |
| ALDH1A1 | >100 | 78.2 | >140-fold |
| ALDH1B1 | No significant inhibition observed¹ | Not Determined | Not Applicable |
| ALDH2 | No significant inhibition observed¹ | Not Determined | Not Applicable |
| ALDH7A1 | No significant inhibition observed¹ | Not Determined | Not Applicable |
| ALDH9A1 | No significant inhibition observed¹ | Not Determined | Not Applicable |
| ALDH16A1 | No significant inhibition observed¹ | Not Determined | Not Applicable |
| ALDH18A1 | No significant inhibition observed¹ | Not Determined | Not Applicable |
¹Based on mass spectrometry-based cellular thermal shift analysis which did not detect significant interaction.[4]
Experimental Methodologies
The high selectivity of this compound has been validated through rigorous experimental protocols, primarily biochemical assays and cellular target engagement studies.
Biochemical Inhibition Assay
The inhibitory potency and selectivity of this compound were determined using purified recombinant human ALDH enzymes. The enzymatic activity was measured by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a specific aldehyde substrate.
-
Enzyme Source: Recombinant human ALDH1A3 and ALDH1A1.
-
Substrate: Propanal for ALDH1A3 and retinaldehyde for ALDH1A1.
-
Cofactor: NAD+.
-
Detection: Spectrophotometric measurement of NADH production at 340 nm.
-
Procedure:
-
ALDH enzyme was incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the substrate and cofactor.
-
The rate of NADH formation was monitored over time.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ki values were determined through Michaelis-Menten kinetics and Lineweaver-Burk plot analysis.
-
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the specific binding of this compound to ALDH1A3 within a cellular context. This method assesses the thermal stability of a target protein upon ligand binding.
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Lysate Preparation: Cell lysates containing a complex mixture of proteins were used.
-
Treatment: Lysates were incubated with either this compound or a vehicle control.
-
Thermal Challenge: The treated lysates were heated to a range of temperatures.
-
Protein Analysis: The aggregated proteins were separated from the soluble fraction by centrifugation. The amount of soluble target protein (ALDH1A3) at each temperature was quantified by Western blotting or mass spectrometry.
-
Outcome: A significant thermal shift was observed for ALDH1A3 in the presence of this compound, indicating direct engagement. Over 1500 other proteins, including six different ALDH isoforms, did not show a significant thermal shift, confirming the high selectivity of this compound.[4]
Aldefluor Assay
The Aldefluor assay is a flow cytometry-based method used to measure the intracellular activity of ALDH enzymes.
-
Reagent: A fluorescent, non-toxic substrate for ALDH (BODIPY-aminoacetaldehyde).
-
Mechanism: ALDH enzymes convert the substrate into a fluorescent product that is retained within the cell. The fluorescence intensity is proportional to ALDH activity.
-
Inhibition Control: Diethylaminobenzaldehyde (DEAB), a general ALDH inhibitor, is used to establish the baseline fluorescence.
-
Application with this compound: This assay is used to confirm that this compound can effectively inhibit ALDH1A3 activity in living cells, leading to a reduction in the Aldefluor-positive cell population.[1][4]
Visualizing the Experimental Workflow and Biological Context
To further clarify the methodologies and the biological relevance of ALDH1A3, the following diagrams are provided.
Conclusion
This compound stands out as a superior research tool for its potent and highly selective inhibition of ALDH1A3. The extensive biochemical and cellular characterization provides a solid foundation for its use in elucidating the specific roles of ALDH1A3 in health and disease. For researchers in oncology, developmental biology, and metabolic diseases, this compound offers a precise means to modulate the retinoic acid signaling pathway and to explore the therapeutic potential of targeting ALDH1A3.
References
- 1. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Mci-ini-3's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Mci-ini-3 against aldehyde dehydrogenase 1A3 (ALDH1A3) and other commercially available alternatives. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their drug development and cancer stem cell research.
This compound is a selective, competitive inhibitor of human ALDH1A3, an enzyme implicated in cancer cell proliferation, chemoresistance, and the maintenance of cancer stem cells.[1][2] Its mechanism of action involves binding to the active site of ALDH1A3, thereby inhibiting the biosynthesis of retinoic acid.[1][2] This guide independently verifies these claims by comparing its performance metrics with other known ALDH1A3 inhibitors.
Quantitative Comparison of ALDH1A3 Inhibitors
The following table summarizes the key inhibitory activity parameters for this compound and its alternatives. Lower IC50 and Ki values indicate higher potency.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity |
| This compound | ALDH1A3 | 0.46[3][4] | 0.55[5] | >140-fold vs ALDH1A1[4][5] |
| NR6 | ALDH1A3 | 5.3[6][7] | 3.7[6][7] | Highly selective vs ALDH1A1/1A2[6][7] |
| MF-7 | ALDH1A3 | 22.8[1][8][9] | Not Reported | Not active at 25 µM on ALDH1A1/1A2[1] |
| G11 | ALDH1A3 | 22.8[3] | Not Reported | Not Reported |
| YD1701 | ALDH1A3 | ~22.5[10] | Not Reported | Not Reported |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical retinoic acid signaling pathway and highlights the specific point of inhibition by this compound and other ALDH1A3 inhibitors. ALDH1A3 catalyzes the irreversible oxidation of retinal to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR), which form heterodimers and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting ALDH1A3, this compound blocks the synthesis of retinoic acid, thereby disrupting this signaling cascade.
Experimental Protocols
The inhibitory activity data presented in this guide is typically generated using two key experimental methodologies: cell-free enzymatic assays and cell-based ALDH activity assays.
Cell-Free Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant ALDH1A3.
Objective: To determine the IC50 and Ki values of an inhibitor.
Materials:
-
Purified recombinant human ALDH1A3 enzyme.
-
Substrate (e.g., retinaldehyde).
-
Cofactor (NAD+).
-
Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0).
-
Test inhibitor (this compound or alternatives) at various concentrations.
-
96-well microplate.
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH1A3 enzyme in each well of the microplate.
-
Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (retinaldehyde) to all wells.
-
Monitor the increase in absorbance or fluorescence over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
To determine the Ki (inhibition constant) for competitive inhibitors, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the Michaelis-Menten equation.[5]
Aldefluor™ Assay for Cellular ALDH Activity
The Aldefluor™ assay is a flow cytometry-based method used to identify and quantify the population of cells with high ALDH activity.[11][12][13]
Objective: To assess the ability of an inhibitor to reduce ALDH activity within a live cell population.
Materials:
-
ALDEFLUOR™ Kit (containing the ALDH substrate, BAAA, and the specific ALDH inhibitor, DEAB).
-
Cell suspension of the desired cell line.
-
Test inhibitor (this compound or alternatives).
-
Flow cytometer.
Procedure:
-
Resuspend the cells in the ALDEFLUOR™ assay buffer.
-
Divide the cell suspension into a "test" sample and a "control" sample.
-
To the "control" sample, add the ALDH inhibitor DEAB. This will define the baseline fluorescence and establish the gate for ALDH-positive cells.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to both the "test" and "control" samples.
-
To assess the inhibitory effect of a compound, incubate a separate "test" sample with the desired concentration of this compound or an alternative inhibitor prior to the addition of the BAAA substrate.
-
Incubate all samples at 37°C for 30-60 minutes to allow for the conversion of BAAA to its fluorescent product by active ALDH.
-
Analyze the cell samples using a flow cytometer. The ALDH-positive cells will exhibit a shift in fluorescence in the "test" sample compared to the DEAB-treated "control" sample.
-
The percentage of ALDH-positive cells in the presence and absence of the test inhibitor is used to quantify its cellular inhibitory activity.
Experimental Workflow Verification
The following diagram outlines the logical flow of experiments to independently verify the inhibitory activity of a compound like this compound.
References
- 1. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Identification of ALDH1A3 as a viable therapeutic target in breast cancer metastasis-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALD1A3 inhibitor MF-7 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ALDEFLUOR assay [bio-protocol.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to MCI-INI-3 and Novel ALDH1A3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitors is rapidly evolving. This guide provides an objective comparison of the novel inhibitor MCI-INI-3 with other recently developed selective ALDH1A3 inhibitors, supported by experimental data to inform research and development decisions.
Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical therapeutic target in various diseases, particularly in oncology, due to its role in cancer stem cell maintenance, drug resistance, and tumor progression.[1][2] The development of potent and selective ALDH1A3 inhibitors is a key focus for advancing targeted therapies. This guide compares this compound, a notable ALDH1A3 inhibitor, with other novel inhibitors, presenting their performance based on available preclinical data.
Quantitative Comparison of ALDH1A3 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other novel ALDH1A3 inhibitors. This data is essential for comparing their potency and selectivity.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity Highlights | Mechanism of Action | Reference(s) |
| This compound | ALDH1A3 | 0.55 | 0.46 | >140-fold selective over ALDH1A1 (Ki = 78.2 µM) | Competitive | [3][4][5] |
| NR6 | ALDH1A3 | 3.7 ± 0.4 | 5.3 ± 1.5 | Highly selective over ALDH1A1 and ALDH1A2 | Competitive | [6][7] |
| MF7 | ALDH1A3 | - | 22.8 ± 1.6 | - | - | [1] |
| GA11 | ALDH1A3 | - | - | Selective over ALDH1A1 and ALDH1A2 | - | [8] |
| VS1 | ALDH1A3 | - | 8.77 ± 0.45 | - | Reversible | [8] |
| ABMM-15 | ALDH1A3 | - | 0.23 | Selective over ALDH1A1 | - | [9] |
| ABMM-16 | ALDH1A3 | - | 1.29 | Selective over ALDH1A1 | - | [9] |
| KOTX1 | ALDH1A3 | - | 0.0051 (in cells) | - | - | [10] |
| ALDH1A3-IN-3 | ALDH1A3 | - | 0.26 | Also a good substrate for ALDH3A1 | - | [11] |
| CM010 | ALDH1A family | - | 0.64 (for ALDH1A3) | Pan-ALDH1A inhibitor (IC50s for A1/A2/A3 are 1.7/0.74/0.64 µM) | - | [11] |
| Exemplified Compound (Cancer Research Technology) | ALDH1A3 | - | < 0.1 | >1000-fold selective over ALDH1A1 and ALDH2 (IC50 > 100 µM) | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of ALDH1A3 inhibitors.
ALDH Activity Assessment using ALDEFLUOR™ Assay
The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH enzymatic activity.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissue samples at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde) by adding the supplied DMSO and HCl as per the manufacturer's instructions.
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
Add 5 µL of the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately, add 5 µL of diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to the "control" tube.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
-
Analysis:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor (e.g., this compound) at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified duration.[16]
-
Heating: Heat the cell suspensions in a PCR cycler or water bath across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble ALDH1A3 in the supernatant at each temperature point using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17][18][19]
Enzyme Inhibition Assay (General Protocol)
This assay is used to determine the potency (IC50) and mechanism of inhibition (e.g., competitive) of a compound against purified ALDH1A3 enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer, NAD⁺ (cofactor), and the purified recombinant ALDH1A3 enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a control with no inhibitor.
-
Substrate Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., retinaldehyde).
-
Signal Detection: Monitor the increase in NADH fluorescence or absorbance over time at an appropriate wavelength (e.g., 340 nm).
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition, the assay can be repeated with varying substrate concentrations.[20][21]
Visualizing Molecular Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental setups.
Caption: ALDH1A3 Signaling Pathway.
Caption: High-Throughput Screening Workflow for ALDH1A3 Inhibitors.
Conclusion
The development of selective and potent ALDH1A3 inhibitors like this compound represents a significant advancement in targeting ALDH1A3-dependent pathologies. This guide provides a comparative overview of this compound and other novel inhibitors, highlighting the quantitative differences in their potency and selectivity. The detailed experimental protocols and visual diagrams of key pathways and workflows offer valuable resources for researchers in this field. As research progresses, the continued characterization and optimization of these inhibitors will be crucial for their potential translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. | BioWorld [bioworld.com]
- 13. ALDEFLUOR Assay [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mci-ini-3: A Comparative Analysis of In Vivo Efficacy Against Other ALDH1A3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Mci-ini-3 with alternative Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors, supported by available experimental data.
This compound has been identified as a potent and highly selective competitive inhibitor of ALDH1A3, an enzyme implicated in cancer stem cell survival, chemoresistance, and metastasis. While this compound has demonstrated significant promise in in vitro and cellular assays, to date, no in vivo anti-cancer efficacy studies have been published. This guide provides a comparative assessment of this compound's known characteristics against other ALDH1A3 inhibitors for which in vivo data is available, offering a valuable resource for researchers in the field of oncology drug development.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the different experimental contexts, with this compound data being exclusively in vitro, while data for other compounds includes in vivo models.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity | Source |
| This compound | ALDH1A3 | 0.46 | >140-fold vs ALDH1A1 | [1] |
| MF-7 | ALDH1A3 | 22.8 | Not specified | |
| G11 | ALDH1A3 | 22.8 | Not specified | |
| KOTX1 | ALDH1A3 | 0.0051 (cellular IC50) | Selective vs ALDH1A1/2 | [2][3] |
| VE3 | ALDH1A3 | Nanomolar potency | High specificity | [4][5] |
Table 2: In Vivo Efficacy of Comparator Compounds
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Source |
| MF-7 | Breast Cancer Brain Metastasis (MDA-MB-231 & MDA-468 xenografts) | Intraperitoneal administration for 8 consecutive days | Significantly prolonged survival of treated mice. | |
| G11 | Glioblastoma | Not specified | Demonstrated in vivo efficacy. | |
| VE3 | Breast Cancer (High ALDH1A3 expression) | Not specified | Statistically significant reduction in tumor volume; Reduced metastatic spread. | [6] |
| KOTX1 | Diabetes Model (db/db mice) | 40 mg/kg/day oral gavage for 1 week | Abolished ALDH1A3 activity in isolated islets. | [2][3] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: ALDH1A3 signaling pathway and points of inhibition.
Caption: Comparative experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Enzyme Inhibition Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALDH1A3.
-
Procedure:
-
Recombinant human ALDH1A3 enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., retinaldehyde) and the cofactor NAD+.
-
The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Selectivity Assessment: The same assay is performed with other ALDH isoforms, such as ALDH1A1, to determine the selectivity of the inhibitor.[1]
In Vivo Xenograft Model for Breast Cancer Brain Metastasis (for MF-7)
-
Objective: To evaluate the in vivo efficacy of MF-7 in a model of breast cancer brain metastasis.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Cell Lines: Human breast cancer cell lines with high ALDH1A3 expression (e.g., MDA-MB-231, MDA-468).
-
Procedure:
-
Breast cancer cells are injected into the left cardiac ventricle of the mice to induce brain metastases.
-
Mice are treated with MF-7 or a vehicle control via intraperitoneal injection for a specified duration (e.g., 8 consecutive days).
-
The primary endpoint is overall survival, which is monitored and analyzed using Kaplan-Meier survival curves.
-
Secondary endpoints can include the assessment of tumor burden in the brain via histological analysis (e.g., H&E staining) of brain sections at the end of the study.
-
In Vivo Glioblastoma Xenograft Model (General Protocol for G11)
-
Objective: To assess the anti-tumor efficacy of G11 in a glioblastoma model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).[7][8]
-
Cell Lines: Human glioblastoma cell lines (e.g., U87MG) or patient-derived xenograft (PDX) cells.[7][9]
-
Procedure:
-
Glioblastoma cells are stereotactically implanted into the brain of the mice.[9]
-
Once tumors are established (confirmed by imaging or clinical signs), mice are randomized into treatment and control groups.
-
G11 is administered through a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor growth is monitored using non-invasive imaging techniques (e.g., bioluminescence imaging, MRI).[10]
-
Primary endpoints typically include tumor growth inhibition and improvement in overall survival.
-
Conclusion
This compound is a highly potent and selective inhibitor of ALDH1A3 in vitro. Its demonstrated ability to engage its target in cells and inhibit ALDH activity makes it a promising candidate for further development.[1] However, the absence of in vivo efficacy data currently limits a direct comparison with other ALDH1A3 inhibitors like MF-7, G11, and VE3, which have shown anti-tumor effects in preclinical cancer models. The provided data on these comparator compounds, while in some cases preliminary, underscores the therapeutic potential of targeting ALDH1A3 in vivo. Future studies investigating the in vivo efficacy of this compound in relevant cancer models are essential to fully assess its therapeutic potential relative to other inhibitors in this class.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic and pharmacologic inhibition of ALDH1A3 as a treatment of β-cell failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theranib.com [theranib.com]
- 5. theranib.com [theranib.com]
- 6. theranib.com [theranib.com]
- 7. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Mci-ini-3: An Orthogonal Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on orthogonal methods to validate the mechanism of action of the selective ALDH1A3 inhibitor, Mci-ini-3.
This compound is a potent and selective competitive inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology and retinoic acid synthesis.[1][2] Its mechanism of action has been primarily established through techniques such as cellular thermal shift assays (CETSA) and co-crystallography, which demonstrate direct binding to the ALDH1A3 active site.[1] This guide provides a comparative overview of orthogonal experimental methods to independently validate this mechanism, comparing this compound with an alternative selective ALDH1A3 inhibitor, NR6, and a pan-ALDH inhibitor, N,N-diethylaminobenzaldehyde (DEAB).
Data Presentation: Quantitative Comparison of ALDH Inhibitors
The following tables summarize the quantitative data for this compound and comparator compounds across various assays.
| Inhibitor | Target(s) | Assay Type | Value | Units | Reference |
| This compound | ALDH1A3 | Enzymatic Inhibition (Ki) | 0.55 | µM | [3] |
| ALDH1A1 | Enzymatic Inhibition (Ki) | 78.2 | µM | [3] | |
| ALDH1A3 | Enzymatic Inhibition (IC50) | 0.46 | µM | [4] | |
| NR6 | ALDH1A3 | Enzymatic Inhibition (IC50) | 5.3 | µM | [5][6] |
| ALDH1A3 | Enzymatic Inhibition (Ki) | 3.7 | µM | [5][6] | |
| DEAB | ALDH1A3 | Enzymatic Inhibition (IC50) | 3 | µM | |
| ALDH1A1 | Enzymatic Inhibition (IC50) | 0.057 | µM | ||
| ALDH2 | Enzymatic Inhibition (IC50) | 0.16 | µM |
Table 1: Biochemical Assay Data. Comparison of the inhibitory potency of this compound, NR6, and DEAB against ALDH isoforms in enzymatic assays.
| Inhibitor | Cell Line | Assay Type | Value (EC50/IC50) | Units | Reference |
| This compound | GSC-83, GSC-326 | Cell Viability | Reduces Viability | N/A | [3] |
| NR6 | U87MG | Cell Viability (72h) | 0.378 | nM | [5] |
| HCT116 | Cell Viability (72h) | 0.648 | nM | [5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows of the orthogonal validation methods.
Caption: ALDH1A3 signaling pathway leading to retinoic acid-mediated gene expression.
Caption: Workflow of orthogonal methods to validate this compound's mechanism of action.
Experimental Protocols
Detailed methodologies for key orthogonal experiments are provided below.
ALDH1A3 Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A3.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human ALDH1A3 enzyme.
-
Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.5.
-
Substrate: Retinaldehyde (dissolved in a suitable solvent like DMSO).
-
Cofactor: NAD⁺ (dissolved in reaction buffer).
-
Inhibitors: this compound, NR6, DEAB (dissolved in DMSO).
-
96-well black microplate.
-
Fluorometer.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, NR6, DEAB) in DMSO.
-
In a 96-well plate, add the reaction buffer, NAD⁺, and the inhibitor at various concentrations.
-
Add the purified ALDH1A3 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (retinaldehyde).
-
Immediately measure the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a fluorometer.
-
The rate of reaction is proportional to the rate of increase in fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Retinoic Acid Response Element (RARE) Luciferase Reporter Assay
This cellular assay quantifies the transcriptional activity of retinoic acid receptors (RARs), which are downstream of ALDH1A3. Inhibition of ALDH1A3 is expected to decrease the production of retinoic acid, leading to reduced RARE-mediated luciferase expression. A study on this compound utilized a pGL3-RARE-luciferase reporter plasmid.[7]
Protocol:
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293T or a glioblastoma cell line like U87MG).
-
RARE-luciferase reporter plasmid (containing tandem repeats of the retinoic acid response element driving luciferase expression).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Inhibitors: this compound, NR6, DEAB.
-
Luciferase assay substrate.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid.
-
After transfection (e.g., 24 hours), treat the cells with serial dilutions of the inhibitors in the presence of a substrate for ALDH1A3 (e.g., retinaldehyde).
-
Incubate for a suitable period (e.g., 16-24 hours) to allow for changes in gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate substrates.
-
Normalize the RARE-luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition of RARE activity for each inhibitor concentration relative to a vehicle control.
-
Spheroid Formation Assay
This phenotypic assay assesses the impact of inhibitors on the self-renewal and sphere-forming capacity of cancer stem-like cells, a property often associated with ALDH activity.
Protocol:
-
Reagents and Materials:
-
Cancer cell line known to form spheroids (e.g., U87MG glioblastoma cells).
-
Serum-free spheroid culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Ultra-low attachment 96-well plates.
-
Inhibitors: this compound, NR6, DEAB.
-
Microscope with imaging capabilities.
-
-
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low density of cells (e.g., 100-1000 cells/well) in the ultra-low attachment 96-well plates with spheroid culture medium containing various concentrations of the inhibitors.
-
Incubate the plates for 7-14 days to allow for spheroid formation.
-
Monitor spheroid formation and growth over time using a microscope.
-
At the end of the incubation period, capture images of the spheroids and quantify their number and size.
-
Compare the spheroid-forming efficiency and average spheroid size in inhibitor-treated wells to vehicle-treated controls.
-
Wound Healing (Scratch) Assay
This assay evaluates the effect of inhibitors on cell migration, a key process in cancer metastasis that can be influenced by ALDH1A3 activity.
Protocol:
-
Reagents and Materials:
-
Adherent cancer cell line (e.g., U87MG).
-
6-well or 12-well tissue culture plates.
-
Sterile 200 µL pipette tip or a specialized wound-making tool.
-
Cell culture medium.
-
Inhibitors: this compound, NR6, DEAB.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
-
-
Procedure:
-
Seed cells in the culture plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of the inhibitors.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the width or area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure and compare the migration rate in inhibitor-treated cells to that of control cells. For example, NR6 has been shown to reduce the migration and invasion of U87MG and HCT116 cancer cells.[5]
-
Conclusion
The validation of this compound's mechanism of action through a combination of these orthogonal methods will provide a robust and comprehensive understanding of its biological activity. By directly measuring enzymatic inhibition, downstream signaling effects, and cellular phenotypes, researchers can build a strong evidence base for its selective targeting of ALDH1A3. The comparative data with other ALDH inhibitors, such as the selective NR6 and the pan-inhibitor DEAB, further contextualize the potency and specificity of this compound, aiding in its preclinical and potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MCI-INI-3
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of MCI-INI-3, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for laboratory chemical waste management.
Waste Characterization and Hazard Assessment
The first crucial step is to determine the nature of the waste. This compound is a solid organic compound.[1] Without a specific SDS, it should be treated as a potentially hazardous chemical. Laboratory personnel should always handle unknown or uncharacterized chemical waste with caution.
Key Principles for Handling this compound Waste:
-
Assume it's Hazardous: In the absence of definitive data, treat this compound waste as hazardous chemical waste.
-
Consult Institutional Policies: Always adhere to your institution's specific waste disposal protocols and guidelines from your Environmental Health and Safety (EHS) department.[2][3]
-
Segregation is Key: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react dangerously.[2][4]
Proper Collection and Storage of this compound Waste
Proper collection at the point of generation is critical to prevent accidental exposure and environmental contamination.
For Solid this compound Waste:
-
Designated Container: Collect solid this compound waste, including unused or expired powder and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Container Specifications: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[4][5] Plastic containers are often preferred for solid chemical waste.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[6][7]
For Liquid this compound Waste (Solutions):
-
Solvent Compatibility: If this compound is dissolved in a solvent (e.g., DMSO, acetonitrile), the entire solution is considered hazardous waste.[1] The waste container must be compatible with the solvent used.
-
Segregation of Solvents: Do not mix different solvent wastes unless your institution's procedures allow it. For instance, halogenated and non-halogenated solvents are often collected separately.[2]
-
Secondary Containment: Liquid hazardous waste containers should be stored in secondary containment (such as a tray or bin) to contain any potential leaks or spills.[2][4]
| Waste Type | Container | Labeling Requirements | Storage Location |
| Solid this compound | Leak-proof, compatible plastic container with a secure lid. | "Hazardous Waste," "this compound," Accumulation Start Date. | Designated Satellite Accumulation Area (SAA) at or near the point of generation. |
| This compound in Solution | Compatible, sealed container (e.g., glass or plastic bottle). | "Hazardous Waste," "this compound in [Solvent Name]," Percent Composition, Accumulation Start Date. | Designated Satellite Accumulation Area (SAA) with secondary containment. |
Step-by-Step Disposal Procedures
Once the waste is properly collected and stored, follow these steps for its ultimate disposal:
-
Container Management:
-
Requesting Waste Pickup:
-
When the container is full or has been in storage for the maximum allowable time (often 6-12 months, check your institutional policy), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[3][5]
-
Complete any required waste pickup forms accurately, providing all necessary information about the container's contents.
-
-
Disposal of "Empty" Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[2][6] While the acute toxicity of this compound is not specified, it is prudent to follow this practice.
-
After decontamination, deface or remove the original labels before disposing of the container as regular laboratory glass or plastic waste, in accordance with your facility's procedures.[4][6]
-
Never dispose of this compound or its solutions down the sink or in the regular trash. [4][6] This can lead to environmental contamination and may violate regulatory requirements.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling MCI-INI-3
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of MCI-INI-3.
This document provides critical, immediate safety and logistical information for the handling of this compound, a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1011366-31-6 | [1] |
| Molecular Formula | C₂₁H₁₅N₃O₄ | [1] |
| Molecular Weight | 373.4 g/mol | [1] |
| Appearance | A solid | [1] |
Table 2: Inhibitory Activity
| Target | Ki Value | IC₅₀ Value | Source |
| ALDH1A3 | 0.55 µM | Not Reported | [1] |
| ALDH1A1 | 78.2 µM | Not Reported | [1] |
Table 3: Solubility Data
| Solvent | Solubility | Source |
| DMSO | Sparingly soluble (1-10 mg/ml) | [1] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | [1] |
Table 4: Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | Information not available |
Experimental Protocols
The following is a detailed methodology for a cell-based assay to evaluate the inhibitory effect of this compound on ALDH activity, based on established research.
Protocol: Inhibition of ALDH Activity in Glioblastoma Cells
Objective: To determine the effect of this compound on the enzymatic activity of ALDH1A3 in U87MG glioblastoma cells.
Materials:
-
This compound (solid)
-
U87MG glioblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Aldefluor™ Assay Kit
-
Flow cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Culture U87MG cells in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 15 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
ALDH Activity Measurement (Aldefluor™ Assay):
-
Following treatment, detach the cells using trypsin-EDTA and wash them with PBS.
-
Resuspend the cells in the Aldefluor™ assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Follow the manufacturer's instructions for the Aldefluor™ assay. This typically involves adding the activated Aldefluor™ substrate to the cell suspension and incubating for 30-60 minutes at 37°C.
-
For each sample, prepare a negative control by adding the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), provided in the kit.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the vehicle control and this compound-treated samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ALDH activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value, if desired.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a selective inhibitor of ALDH1A3.
Personal Protective Equipment (PPE) and Safety Workflow for Handling this compound
Caption: Step-by-step PPE and safety workflow for handling this compound.
Operational and Disposal Plans
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: If handling large quantities of the solid compound or if there is a risk of aerosolization, use a certified respirator.
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store the solid compound at -20°C in a tightly sealed container.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Spill and Accidental Exposure Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.
-
Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact environmental health and safety personnel.
Waste Disposal Plan
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be considered chemical waste.
-
Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
